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  • Product: trans-2-Methyl-4-propyl-1,3-oxathiane
  • CAS: 59324-17-3

Core Science & Biosynthesis

Foundational

The Chemical and Physical Architecture of trans-2-Methyl-4-propyl-1,3-oxathiane: A Technical Whitepaper

Executive Summary In the realm of advanced heterocyclic chemistry, 1,3-oxathianes represent a unique class of compounds characterized by the presence of both oxygen and sulfur atoms within a six-membered ring. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced heterocyclic chemistry, 1,3-oxathianes represent a unique class of compounds characterized by the presence of both oxygen and sulfur atoms within a six-membered ring. Among these, trans-2-methyl-4-propyl-1,3-oxathiane stands out as a high-impact molecule. Originally identified as the core sulfur-containing aroma compound in yellow passion fruit juice, its profound organoleptic properties and unique structural vectoring have made it indispensable in flavor and fragrance formulations[1]. Beyond its olfactory applications, the oxathiane scaffold is increasingly recognized in drug development as a metabolically stable bioisostere for morpholines and dithianes.

This whitepaper provides an in-depth technical analysis of the trans isomer, detailing its physical properties, causality-driven synthetic methodologies, and self-validating analytical protocols designed for researchers and drug development professionals.

Stereochemistry and Molecular Architecture

The 1,3-oxathiane ring system is non-planar, typically adopting a chair conformation to minimize steric strain. The molecule features two chiral centers at the C2 and C4 positions, allowing for cis and trans diastereomers.

While the commercial product is often sold as a mixture of cis and trans isomers (CAS: 67715-80-4), the isolated trans isomer (CAS: 59324-17-3) [2] exhibits distinct physical and receptor-binding properties. In the trans configuration, if the C2 methyl group occupies an equatorial position, the C4 propyl group is forced into an axial position (or vice versa), creating a specific three-dimensional vector. This spatial arrangement is critical; in drug development, the precise orientation of the hydrophobic propyl chain dictates how the molecule docks into the lipophilic pockets of target proteins[3].

Physical and Chemical Properties

Understanding the quantitative physical parameters of trans-2-methyl-4-propyl-1,3-oxathiane is essential for formulation stability, solvent selection, and chromatographic separation. The data below summarizes the established properties of the compound and its isomeric mixture.

PropertyValueReference / Source
CAS Registry Number 59324-17-3 (trans), 67715-80-4 (mixture)[2]
Molecular Formula C8H16OS[1]
Molecular Weight 160.28 g/mol
Boiling Point 218–220 °C (at 760 mmHg)
Density 0.975 g/mL at 25 °C
Refractive Index n20/D 1.4800
Estimated LogP (o/w) ~2.99[4]
Odor Threshold 2 to 4 ppb (parts per billion)[1]

Synthetic Methodology: A Causality-Driven Protocol

The synthesis of 2-methyl-4-propyl-1,3-oxathiane is traditionally achieved via a three-stage process starting from leaf aldehyde (trans-2-hexenal)[5]. As an application scientist, it is crucial to understand the mechanistic causality behind each reagent and condition to optimize yield and control side reactions.

Protocol: Three-Stage Synthesis of 1,3-Oxathiane

Objective: To synthesize the oxathiane ring from trans-2-hexenal with high conversion efficiency.

  • Step 1: Thiolation (Conjugate Addition)

    • Action: React trans-2-hexenal with hydrogen sulfide (H₂S) or a suitable thiol surrogate under mild basic catalysis to form 3-mercaptohexanal.

    • Causality: The α,β -unsaturated aldehyde is highly susceptible to a 1,4-Michael addition. The basic catalyst deprotonates the thiol, increasing its nucleophilicity. This ensures the attack occurs at the β -carbon rather than the carbonyl carbon, preventing premature hemithioacetal formation.

  • Step 2: Carbonyl Reduction

    • Action: Treat the 3-mercaptohexanal intermediate with sodium borohydride (NaBH₄) in ethanol at 0 °C to yield 3-mercaptohexanol.

    • Causality: NaBH₄ is chosen because it selectively reduces aldehydes to primary alcohols without cleaving the newly formed C–S bond. Maintaining the reaction at 0 °C controls the exothermic reduction and suppresses unwanted dimerization (disulfide formation).

  • Step 3: Thioacetalization (Ring Closure)

    • Action: Reflux the purified 3-mercaptohexanol with acetaldehyde in toluene, using a catalytic amount of p-toluenesulfonic acid (p-TsOH). Employ a Dean-Stark apparatus.

    • Causality: p-TsOH protonates the carbonyl oxygen of acetaldehyde, rendering the carbon highly electrophilic. The thiol and hydroxyl groups of 3-mercaptohexanol sequentially attack this carbon, cyclizing into the 1,3-oxathiane ring. The Dean-Stark trap is a self-validating system : it continuously removes the water byproduct, driving the equilibrium toward the cyclic product via Le Chatelier's principle. The cessation of water collection visually validates reaction completion.

SynthesisPathway A trans-2-Hexenal (Leaf Aldehyde) B Thiolation & Reduction (H2S / NaBH4) A->B C 3-Mercaptohexanol (Intermediate) B->C D Acetalization (Acetaldehyde, p-TsOH) C->D E trans-2-Methyl-4-propyl-1,3-oxathiane (Target Isomer) D->E

Figure 1: Three-stage synthetic pathway for trans-2-Methyl-4-propyl-1,3-oxathiane.

Analytical Validation: GC-MS Protocol for Isomeric Resolution

Because the cis and trans isomers possess distinctly different organoleptic and binding profiles (the cis isomer is often described as sulfury and tropical, while the trans isomer has a slightly different nuance)[4], rigorous analytical resolution is required.

Protocol: Self-Validating GC-MS Isomeric Quantification

Objective: To separate and accurately quantify the cis and trans diastereomers.

  • Step 1: Sample Preparation and Internal Standardization

    • Action: Dilute the synthesized oxathiane mixture in analytical-grade dichloromethane (1:1000). Add 10 µL of 2-methyl-1,3-dithiane as an internal standard (IS) per 1 mL of sample.

    • Causality: Dichloromethane ensures complete solvation of the lipophilic oxathianes. The addition of 2-methyl-1,3-dithiane acts as a self-validating control . Its structural and chemical similarity to the analyte ensures it behaves identically during injection, vaporization, and ionization, perfectly compensating for matrix effects or micro-variances in injection volume.

  • Step 2: Capillary Gas Chromatography

    • Action: Inject 1 µL into a GC equipped with a polar capillary column (e.g., DB-Wax or HP-INNOWax, 30m x 0.25mm x 0.25µm). Program the oven to start at 60 °C, ramping at 4 °C/min to 220 °C.

    • Causality: The polar stationary phase interacts selectively with the slight differences in dipole moments between the cis and trans isomers, enabling baseline resolution. A slow temperature ramp ensures optimal partitioning between the mobile gas phase and the stationary phase.

  • Step 3: Mass Spectrometry (EI Mode)

    • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion ( m/z 160) and key fragments.

    • Causality: 70 eV is the universal standard for EI, providing highly reproducible fragmentation patterns. Monitoring m/z 160 confirms the intact molecular weight, while specific fragmentation (such as the loss of the propyl group, m/z 117) confirms the structural identity of the eluting peaks.

AnalyticalWorkflow S1 Sample Preparation (Dilution in DCM) S2 Internal Standard Addition (Self-Validation Step) S1->S2 S3 GC Separation (Polar Capillary Column) S2->S3 S4 MS Detection (EI Mode, m/z 160) S3->S4 S5 Isomeric Quantification (cis vs. trans ratio) S4->S5

Figure 2: Self-validating GC-MS analytical workflow for isomeric quantification.

Applications in Flavor, Fragrance, and Drug Development

Flavor and Fragrance Innovation: trans-2-Methyl-4-propyl-1,3-oxathiane is utilized extensively to impart bright, impacting sulfury, green, and tropical notes[6]. With an exceptionally low detection threshold of 2 to 4 ppb[1], it is a highly efficient additive. In fine fragrances, traces of this compound can add unique brilliance to jasmine, rose, and green aldehydic perfumes[5].

Medicinal Chemistry and Drug Formulation: Beyond olfaction, the compound is explored as a specialty chemical in pharmaceutical research[7]. The oxathiane ring serves as a versatile non-halogenated heterocyclic building block[3]. By replacing traditional piperidine or morpholine rings with an oxathiane scaffold, medicinal chemists can alter a drug candidate's lipophilicity (LogP) and metabolic stability. The sulfur atom provides a soft nucleophilic site and unique hydrogen-bond accepting geometry, which can enhance target specificity and binding affinity in structure-based drug design.

References

  • The Passion Fruit Core: 2-Methyl-4-propyl-1,3-oxathine , Perfumer & Flavorist. Available at: [Link]

  • tropical oxathiane , Fragrance University. Available at: [Link]

  • trans-2-methyl-4-n-propyl-1,3-oxathiane , NIST Chemistry WebBook. Available at: [Link]

Sources

Exploratory

The Natural Occurrence and Chemistry of trans-2-Methyl-4-propyl-1,3-oxathiane in Yellow Passion Fruit

Executive Summary The exotic, highly sought-after aromatic profile of the yellow passion fruit (Passiflora edulis f. flavicarpa) is a complex matrix driven primarily by trace sulfur-containing volatiles[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exotic, highly sought-after aromatic profile of the yellow passion fruit (Passiflora edulis f. flavicarpa) is a complex matrix driven primarily by trace sulfur-containing volatiles[1]. While esters and terpenes provide the fruity and floral background, it is the parts-per-billion (ppb) presence of sulfur compounds that imparts the characteristic "catty," tropical, and sharp grapefruit-like tartness[2][3]. Among these, trans-2-methyl-4-propyl-1,3-oxathiane stands out as a critical character-impact compound. This whitepaper provides an in-depth mechanistic analysis of its natural biosynthesis, organoleptic properties, and the highly specialized analytical methodologies required for its isolation and quantification.

Botanical and Chemical Context: Passiflora edulis f. flavicarpa

Yellow passion fruit (P. edulis f. flavicarpa) differs significantly from its purple counterpart (P. edulis f. edulis). The yellow variety is characterized by a thicker, bright yellow peel, higher acidity, and a distinctly sharper, more sulfury aroma profile[4].

The volatile chemistry of yellow passion fruit contains over 200 identified components[1]. However, the true organoleptic identity is dictated by sulfur volatiles present at extremely low concentrations (<0.1 ppm). These compounds, including 3-mercaptohexanol (3-MH) and its oxathiane derivatives, possess odor thresholds so low that they dominate the sensory experience despite their trace abundance[5].

Physicochemical and Organoleptic Profile

trans-2-Methyl-4-propyl-1,3-oxathiane is a heterocyclic sulfur compound. In nature, it often co-occurs with its cis stereoisomer, but the trans configuration contributes specific green, galbanum, and sharp tropical nuances essential to the authentic passion fruit scent[6].

Table 1: Quantitative and Physicochemical Properties

PropertyValue / Descriptor
IUPAC Name trans-2-Methyl-4-propyl-1,3-oxathiane
CAS Registry Number 59323-76-1 (cis/trans mixture) / 67715-80-4[3][7]
Molecular Formula C₈H₁₆OS[4]
Molecular Weight 160.28 g/mol [7]
Natural Concentration < 0.1 ppb (Trace in fruit pulp)[1]
Odor Threshold ~7.1 µg/L (in complex matrices like wine)[6]
Organoleptic Descriptors Tropical, green, passion fruit, catty, grapefruit, galbanum[2][6]

Mechanistic Biosynthesis and Pathway Causality

The natural occurrence of trans-2-methyl-4-propyl-1,3-oxathiane is not the result of primary metabolism, but rather a secondary condensation reaction occurring during fruit ripening or fermentation[8].

Causality of Formation:

  • Precursor Accumulation: The plant accumulates non-volatile, odorless precursors, specifically S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and glutathione conjugates[8]. Alternatively, (E)-2-hexenal can undergo a 1,4-addition with naturally occurring hydrogen sulfide (H₂S).

  • Enzymatic Cleavage: During ripening or yeast-mediated fermentation, β-lyase enzymes cleave these conjugates, releasing the highly volatile and potent 3-mercaptohexanol (3-MH)[9].

  • Acetalization (Condensation): 3-MH possesses both a nucleophilic sulfhydryl (-SH) and a hydroxyl (-OH) group. In the acidic environment of the passion fruit pulp, 3-MH undergoes a spontaneous or enzymatically assisted acetalization reaction with acetaldehyde (a ubiquitous byproduct of glycolysis/fermentation). This ring-closure forms the 1,3-oxathiane structure[8]. The stereochemistry (cis vs. trans) is dictated by the spatial orientation of the propyl and methyl groups during ring closure.

Biosynthesis A (E)-2-Hexenal (Lipid Oxidation) B Glutathione / Cysteine Conjugates (e.g., Cys-3MH) A->B H2S Addition C β-Lyase Cleavage (Enzymatic) B->C D 3-Mercaptohexanol (3-MH) C->D F Acetalization / Ring Closure (Acidic Matrix) D->F E Acetaldehyde (Glycolysis Byproduct) E->F G trans-2-Methyl-4-propyl-1,3-oxathiane F->G

Biosynthetic pathway of trans-2-methyl-4-propyl-1,3-oxathiane in yellow passion fruit.

Analytical Methodologies for Trace Sulfur Volatiles

Isolating and quantifying trans-2-methyl-4-propyl-1,3-oxathiane presents a severe analytical challenge. Standard atmospheric distillation techniques fail because heat induces browning reactions and causes the thermal degradation of labile thiols into artifacts[10]. Furthermore, standard 1D Gas Chromatography (GC) cannot resolve the trace oxathianes (<0.1 ppb) from co-eluting major esters (e.g., ethyl hexanoate)[1].

To ensure a self-validating and artifact-free analysis, researchers must employ a Vacuum Headspace (VHS) extraction coupled with Multidimensional Gas Chromatography (MDGC) [1][11].

Step-by-Step Protocol: Vacuum Headspace and MDGC Analysis

Phase 1: Self-Validating Extraction (VHS) Causality: Vacuum steam distillation at low temperatures prevents thermal degradation, ensuring the extracted profile perfectly mirrors the natural fruit[1].

  • Internal Standardization: Homogenize 700 g of fresh yellow passion fruit pulp. Immediately spike the matrix with a known concentration of 2,2-dimethyl-4-propyl-1,3-oxathiane (an unnatural synthetic analog) to serve as an internal standard. This validates recovery rates and extraction efficiency[11].

  • Vacuum Application: Place the pulp in a 2 L round-bottom flask connected to a high-vacuum system (1–10 mbar)[1].

  • Cryogenic Trapping: Draw the headspace volatiles through a series of three cooling traps (ice-water → dry ice-acetone → liquid nitrogen) over a 6-hour period to condense all water and volatile organics[1].

  • Liquid-Liquid Extraction: Thaw the condensate and extract the aqueous phase using a highly pure pentane/dichloromethane (2:1, v/v) solvent mixture[11].

  • Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it to ~200 µL using a 25 cm Vigreux column to prevent the loss of highly volatile components[1].

Phase 2: Pre-fractionation and MDGC Resolution Causality: Silica gel removes polar bulk compounds (sugars/acids), while MDGC "heart-cutting" physically transfers only the target retention-time window to a secondary chiral column, stripping away masking esters[11].

  • LC Pre-fractionation: Pass the 200 µL concentrate through a silica gel column, eluting with a pentane-diethyl ether mixture (9:1, v/v) to isolate the non-polar to slightly polar volatile fraction[11].

  • Primary GC Separation: Inject the sample into a primary non-polar capillary column (e.g., DB-5).

  • Heart-Cutting: Program the Deans switch to divert the specific retention time window corresponding to 1,3-oxathianes directly into a secondary chiral column (e.g., AlphaDex 120)[12].

  • Detection: Utilize a Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometry (MS) in multi-ion detection mode to selectively quantify the trans and cis stereoisomers against the 2,2-dimethyl-4-propyl-1,3-oxathiane internal standard[11].

AnalyticalWorkflow Step1 Pulp + Internal Standard (Self-Validation) Step2 Vacuum Headspace (VHS) (1-10 mbar, Cryo-traps) Step1->Step2 Step3 Silica Gel LC Pre-fractionation Step2->Step3 Solvent Ext. Step4 Primary GC Column (Non-polar separation) Step3->Step4 Step5 Secondary Chiral GC (Stereoisomer Resolution) Step4->Step5 Heart-cutting Step6 MS / SCD Detection (Trace Quantification) Step5->Step6

Self-validating analytical workflow for trace oxathiane isolation and quantification.

Implications for Formulation and Drug Development

Understanding the natural occurrence of trans-2-methyl-4-propyl-1,3-oxathiane has profound implications beyond basic botany.

For flavor scientists and perfumers , the compound represents a highly efficient tool for recreating authentic tropical profiles. Due to its extreme potency, it is typically dosed at trace levels (e.g., 100 ppm in a flavor concentrate, which is then diluted to 0.05% in a final beverage)[2]. The trans isomer, combined with the cis isomer, offers a superior balance of catty and metallic notes compared to synthetic alternatives, providing enhanced stability in challenging aqueous applications like ready-to-drink beverages and shower gels[2][3].

For drug development professionals , the enzymatic pathways (specifically the β-lyase cleavage of cysteine conjugates) serve as a model for prodrug design. The mechanism by which the passion fruit stores a volatile, reactive compound as an inert, water-soluble amino acid conjugate until triggered by a specific enzyme mirrors targeted drug delivery systems. Furthermore, the chiral synthesis of these oxathianes[13] provides valuable frameworks for developing novel heterocyclic active pharmaceutical ingredients (APIs).

References

  • Flavor Bites: 2-Methyl-4-propyl-1,3-oxathiane. Perfumer & Flavorist.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd25Om6gIinxv_jkKvUx-w3NJ3xZJoMEmRCXuwaNMzSvdhmWFSMpr4KVnQKjnD2opDPoDM9Ai1HBJK5blUzbMxm9aZ9aAkrSO5i0lwJrV5y-VmFaHoMSqjlIGSbPyjsJRsTnz4d1PaK_Nn6AMhOEEd43TNDUeMHJ1YkaDYUeEH6lHnI7uSf9xxgN7B7JIQawg4c6-14uocPSid]
  • The Passion Fruit Core: 2-Methyl-4-propyl-1,3-oxathine. Perfumer & Flavorist.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnY7PmE1cWMioPBAh0-ppNdlAHMeHTS5JAANPOOi343EDGFVsalgDzHNBaWuD7vTcdTSVC9SuNQXnzFVqf9vNk2RvQeLEATYwnSO9vBCgsw8dA6e-AWhCEdAbwnw-5zdMfRw91U-RYKRMWqQNqbIUey-OzHfFdoyR6roJpRTN1TDQ9sfjUGRjaij8Mn9YjZfHab0SMrBnzEIPMNi1nkPbJKzfTY_P2A58KN0-6sfMoM5N3XwM=]
  • 2-tropical oxathiane, 67715-80-4. The Good Scents Company.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG18UUgVbtQxNJOlmKOCG2wfgBYwO7St3hHGAp497HuN9VVDaVxeL1q_LiXVBkmZpzpqjTAbOHxlArF1jeLpFGdTQinjGV9dH9XayakdPlG03c07Y3llJeZ3qvC2CursYQ_qR94p5uvWWdmsqB-EQptVtk=]
  • Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElU6vHwVp9CnItqhtNSiWFvwVvgs29yxEfhriewcWKy0oB0DeN3R8V8np5WzC94c_uSpSXPJ9KJ3Wm0z3oYJ0_SEowJIveouB6ksiJ6X__iuBQuBkM3dxDXwyXcGFjOtDkDDJR]
  • Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKZrzbB4TBaUCEQoyDRJ2FrHvcSJjqY3I6U0-scAgRGkEQth5bORroVlpT6i2DsWjSQEbE7dFOLZQ4fnwg6Ug_Us5kTr8otHmqepvSEKiGbQlMGXJUdaIEk6ZMKl0EXu5YKt0=]
  • A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7ZLFVIgWsAIDxdKnAhsjl2trkeXT-J-LJAdK2-ck4sorn5IeqCUd58cwX8BDPo_Kp9uY3mmKBkp45hTfLXp-veQtoDIE1KM71-blL3OFgVmqUWnsZe7drC3_FOJhZwJqLUyk=]
  • Buy 2-Methyl-4-propyl-1,3-oxathiane (EVT-295500). EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtuwxKP81UpprHyRWWBR0l9HdSGXdCbB4J8Wy-carFovnkB-pdzg4KR6KtAaE-iiRrLs-VSSPSQm0d1cxGKE8-0rF2yRyHyZ7-gOQTAs6nadR5A74htfdQrx0Ae3ASfw575eKN09g=]
  • Passiflora edulis: An Insight Into Current Researches on Phytochemistry and Pharmacology. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0C-lrpgMNP4qUjXJ3g_82A8hiVhFpsXL86JMbGznVhjZwnW3VJJkL9CQw7pEyGQah6pC6BhDiAO4hucZaVN2REgOBCdGWhKhep_jy-5mdvv77oal4EJaFrDu8VyoglqlnR6QLf0O0mGCL2Q==]
  • Enzyme-catalyzed transformations of sulfur-containing flavor precursors. D-NB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELHUxxcq5lG8JacMGMxll82LNMD-WkFIB6mBTYkolkjP0JKRkA4b240yRtC-exHpozOy2VRZ22tsgd1kahYUFRr7xlprQVbHwtHkQwoBVlXw52jqX9Aw-H7g==]
  • Evolution and Correlation of cis-2-Methyl-4-propyl-1,3-oxathiane, Varietal Thiols, and Acetaldehyde during Fermentation of Sauvignon blanc Juice. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd8JYgk30suu26Dwc7b85AKJFQ16VbgMF2Fn1Zvu6Qc6wpveDe4Nz7WxaYWXGaX-gQU7WY4oQymZPc66b574JQWVYupxnxq5dS2RT9dIgIqlBkRk_xtuOfLMx-8gXhb2-lic-LBs4A2v5ftXs=]
  • Synthesis of the Individual Diastereomers of the Cysteine Conjugate of 3-Mercaptohexanol (3-MH). ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJXRyNbs0SbysylFmQ_5CrN_5JRaUUbfr5ZkoE0k9_We8EEwywr7EqIDcV8qi1Ud4UMoLk64bKy4P-ZKjRJEXqKGPJTmcUPZbaeJEA-ztMmQB-sffctFEmze-gfFTYD1GqDI9QFQ==]
  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1UIjZKDOnLpa6iK_lfjjznjKsS48p4bEoo1YZ5qhuIyn3-UqrHJUzYSW60ZEtb2KSdHtebWe3OaeowUPBoT1LLI_j-0fGQjcq5Twa-9kHtzWRXwY3BPP0e20vm3NbEc3fUzbIyoXzwJ2B_OQ5i3F6etTklNxzxQ03gPIrB9AeImInLY6KhYt3Frk6rvAZ0SwR4T3W9Ldpto12Zg5zdzIlQBmDSOYMvEivrEzpFYOlqd6u031HtOcIYYVLUavUd7o=]

Sources

Foundational

Deciphering the Biosynthesis and Analytical Quantification of 1,3-Oxathiane Derivatives in Tropical Fruits

Executive Summary 1,3-Oxathiane derivatives are highly potent, sulfur-containing volatile organic compounds (VOCs) that dictate the aromatic signature of several 1, most notably the yellow passion fruit (Passiflora eduli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Oxathiane derivatives are highly potent, sulfur-containing volatile organic compounds (VOCs) that dictate the aromatic signature of several 1, most notably the yellow passion fruit (Passiflora edulis f. flavicarpa)[1]. For researchers in flavor chemistry, agricultural biotechnology, and synthetic drug development, understanding the biogenesis of these heterocycles is paramount. This whitepaper deconstructs the enzymatic pathways responsible for 1,3-oxathiane formation, explores the critical role of stereochemistry in receptor binding (olfaction), and establishes a self-validating analytical protocol for their precise quantification.

Biochemical Precursors: The Thiol-Aldehyde Cascade

The most prominent 1,3-oxathiane in tropical fruits is 2-methyl-4-propyl-1,3-oxathiane (MPO) [1]. Unlike primary metabolites, MPO is not synthesized de novo as a complete ring system. Instead, it is the product of a secondary condensation reaction between a volatile thiol and an aldehyde[2].

Liberation of 3-Mercaptohexan-1-ol (3MH)

The primary sulfur-containing precursor to MPO is2[2]. In the intact fruit matrix, 3MH is sequestered as odorless, non-volatile conjugates, primarily S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and its glutathione analogue (G-3MH)[3].

  • Causality in Enzymatic Cleavage: The spatial compartmentalization of these precursors and the enzyme β-lyase means that the free thiol is only released upon tissue disruption (e.g., ripening, maceration, or fermentation)[3]. The β-lyase enzyme specifically cleaves the carbon-sulfur bond of the cysteine conjugate, yielding free 3MH, pyruvate, and ammonia[3].

Acetalization and Ring Closure

Once 3MH is liberated, it undergoes an acetalization reaction with acetaldehyde—a ubiquitous metabolite generated via the decarboxylation of pyruvate during fruit ripening or yeast metabolism[2]. The nucleophilic attack of the thiol and hydroxyl groups of 3MH on the carbonyl carbon of acetaldehyde results in the cyclization of the 1,3-oxathiane ring[2].

Biosynthesis G3MH S-Glutathionyl-3MH (Odorless Precursor) Peptidase Peptidase / Protease (Tissue Disruption) G3MH->Peptidase Cys3MH S-Cysteinyl-3MH (Odorless Precursor) BetaLyase β-lyase Cleavage (C-S Bond Cleavage) Cys3MH->BetaLyase Peptidase->Cys3MH Thiol 3-Mercaptohexan-1-ol (3MH) (Reactive Thiol) BetaLyase->Thiol Condensation Acetalization & Cyclization (pH dependent) Thiol->Condensation Acetaldehyde Acetaldehyde (Metabolite) Acetaldehyde->Condensation Oxathiane cis-2-Methyl-4-propyl-1,3-oxathiane (Target Molecule) Condensation->Oxathiane

Caption: Biosynthetic pathway of cis-2-methyl-4-propyl-1,3-oxathiane from conjugated precursors.

Stereochemistry and Olfactory Receptor Affinity

The biosynthesis of MPO is highly stereoselective, which is critical because human olfactory receptors exhibit intense 4[4]. The cyclization process predominantly yields the cis-diastereomer, which exists as two distinct enantiomers[4].

Expert Insight: In synthetic drug and flavor development, racemic mixtures often fail to replicate natural profiles due to enantiomeric antagonism. The (2S, 4R) and (2R, 4S) configurations of MPO bind differently to olfactory receptors, resulting in drastically different sensory perceptions[1].

Quantitative Data: Enantiomeric Odor Profiles
CompoundConfigurationOdor Threshold (Water)Olfactory Descriptor
(+)-cis-MPO(2R, 4S)~2 - 3 ng/L (ppb)Sulfurous, tropical fruit, passion fruit, grapefruit[1]
(-)-cis-MPO(2S, 4R)~4 ng/L (ppb)Flat, estery, camphoraceous[1]
trans-MPOMixture>50 ng/L (ppb)Weak, non-distinctive green notes

(Note: These thresholds highlight the extreme potency of the (+)-cis isomer, necessitating highly sensitive analytical techniques capable of detecting parts-per-trillion[5].)

Self-Validating Analytical Methodologies

Because 1,3-oxathianes are present at trace levels (ng/L) and are highly volatile, standard liquid-liquid extraction often results in analyte loss or thermal degradation[5]. To ensure trustworthiness and reproducibility , a self-validating Stable Isotope Dilution Assay (SIDA) paired with Headspace Solid-Phase Microextraction (HS-SPME) and Chiral Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) is the gold standard[2].

Mechanistic Causality of the Protocol Choices
  • Causality of SIDA: By spiking the sample with a deuterated internal standard (e.g., d4-MPO) at the very beginning of the prep phase, any loss of the analyte during extraction or ionization suppression in the MS is perfectly mirrored by the standard[2]. This creates a self-correcting mathematical ratio, making the protocol inherently self-validating.

  • Causality of HS-SPME: Solvent-free headspace extraction prevents the co-extraction of non-volatile fruit matrix components (sugars, pectins) that would foul the delicate chiral GC column, while gently heating the sample drives the volatile oxathianes into the headspace for fiber adsorption[2].

Step-by-Step Experimental Protocol
  • Sample Preparation & Isotope Doping:

    • Homogenize 10 g of passion fruit pulp in a 20 mL headspace vial containing 3 g of NaCl (to decrease analyte solubility via the salting-out effect).

    • Spike the matrix with 50 µL of a 100 µg/L deuterated internal standard (d4-cis-MPO) solution.

    • Adjust pH to 3.0 using tartaric acid to stabilize the oxathiane ring and prevent acid-catalyzed hydrolysis during heating[2].

  • HS-SPME Extraction:

    • Incubate the vial at 40°C for 15 minutes to reach vapor-phase equilibrium.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

  • Chiral MDGC-MS Separation:

    • Desorb the fiber in the GC injection port at 250°C for 5 minutes (splitless mode).

    • Use a multidimensional setup: A primary non-polar column (e.g., DB-5) to separate MPO from bulk volatiles, followed by a secondary chiral column (e.g., modified β-cyclodextrin) to resolve the (+)-cis and (-)-cis enantiomers[4].

  • Quantification (SIM Mode):

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, tracking the molecular ions for native MPO (m/z 160) and d4-MPO (m/z 164).

    • Calculate the exact concentration using the response factor derived from the SIDA calibration curve.

Workflow Prep 1. Matrix Prep & Isotope Doping (pH 3.0 + NaCl) Extraction 2. HS-SPME Extraction (DVB/CAR/PDMS) Prep->Extraction GCMS 3. Chiral MDGC-MS (Enantiomer Resolution) Extraction->GCMS Quant 4. SIDA Quantification (SIM Mode) GCMS->Quant

Caption: Analytical workflow for trace oxathiane quantification via SIDA and HS-SPME-GC-MS.

Conclusion

The biosynthesis of 1,3-oxathiane derivatives in tropical fruits is a fascinating intersection of enzymatic cleavage and spontaneous chemical condensation[2]. For drug development professionals and flavor scientists, mastering this pathway—and the stringent analytical methods required to measure its chiral products—is essential for synthesizing authentic, high-value aromatic compounds. By leveraging self-validating protocols like SIDA, researchers can confidently map these extreme-trace, high-impact molecules.

References

  • Singer, G., Heusinger, G., Froehlich, O., Schreier, P., & Mosandl, A. (1986). Chirality evaluation of 2-methyl-4-propyl-1,3-oxathiane from the yellow passion fruit. Journal of Agricultural and Food Chemistry.
  • Wang, X., et al. (2020). Evolution and Correlation of cis-2-Methyl-4-propyl-1,3-oxathiane, Varietal Thiols, and Acetaldehyde during Fermentation of Sauvignon blanc Juice. Journal of Agricultural and Food Chemistry.
  • Tominaga, T., & Dubourdieu, D. (2000). Identification of Cysteinylated Aroma Precursors of Certain Volatile Thiols in Passion Fruit Juice. Journal of Agricultural and Food Chemistry.
  • Cannon, R. J., & Ho, C.-T. (2018). Volatile sulfur compounds in tropical fruits. Journal of Food and Drug Analysis.
  • Cannon, R. J., & Ho, C.-T. (2018). Volatile sulfur compounds in tropical fruits. PMC - NIH.

Sources

Exploratory

Stereochemical Architecture and Sensory Impact of 2-Methyl-4-propyl-1,3-oxathiane: A Comprehensive Technical Guide

Executive Summary 2-Methyl-4-propyl-1,3-oxathiane (MPO) is a high-impact polyfunctional sulfur volatile (FEMA# 3578) that serves as the core character-impact compound in yellow passion fruit and contributes significantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-4-propyl-1,3-oxathiane (MPO) is a high-impact polyfunctional sulfur volatile (FEMA# 3578) that serves as the core character-impact compound in yellow passion fruit and contributes significantly to the varietal aroma of Sauvignon blanc wines[1]. Characterized by an exceptionally low odor threshold and a potent tropical, green, and sulfury aroma profile, MPO is a critical target in flavor chemistry and fragrance development. Because MPO possesses multiple stereocenters, it exists as a mixture of geometric and optical isomers, the distribution of which profoundly dictates its organoleptic properties and receptor binding affinity[2]. This whitepaper explores the stereochemistry, conformational dynamics, biosynthetic equilibrium, and the self-validating analytical methodologies required to study MPO in complex matrices.

Structural Isomerism and Conformational Dynamics

The 1,3-oxathiane heterocyclic ring system of MPO features two chiral centers at the C2 and C4 positions. This configuration yields four distinct stereoisomers: two cis enantiomers[(2R,4S) and (2S,4R)] and two trans enantiomers [(2R,4R) and (2S,4S)][3].

In natural matrices, the cis-isomer is overwhelmingly predominant[1]. Conformational analysis reveals the causality behind this distribution: the cis-configuration allows both the C2-methyl and C4-propyl substituents to occupy equatorial positions within the chair conformation of the six-membered ring. This di-equatorial arrangement minimizes 1,3-diaxial steric strain, conferring high thermodynamic stability. Conversely, the trans-isomer forces one of the alkyl groups into an axial position, increasing steric hindrance and reducing overall molecular stability.

Furthermore, the O–C–S linkage in the 1,3-oxathiane ring is subject to stereoelectronic effects, including the anomeric effect and gauche interactions[4]. The lone electron pairs on the oxygen and sulfur atoms influence the preferred rotamers of the ring, stabilizing the chair conformation and dictating the specific stereochemical outcomes during ring closure.

Biosynthetic Pathways and Chemical Equilibrium

In biological and fermentation matrices, MPO is primarily formed through the acid-catalyzed condensation of the varietal thiol 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde[5].

Causality of Equilibrium: This cyclization is a reversible equilibrium reaction. In acidic environments (e.g., wine at pH ~3.0–3.5), MPO acts as a dynamic "sink" or "source" for 3-SH[6]. During alcoholic fermentation, as yeast produces acetaldehyde and releases 3-SH from cysteinylated precursors, the equilibrium shifts toward MPO formation via a hemithioacetal intermediate, followed by dehydration and ring closure[7]. During prolonged storage, fluctuations in free acetaldehyde can cause the hydrolysis of MPO back into 3-SH, dynamically altering the aroma profile over time[5].

Pathway A 3-Sulfanylhexan-1-ol (3-SH) C Hemithioacetal Intermediate A->C + B (Acid Catalyzed) B Acetaldehyde B->C D cis-2-Methyl-4-propyl- 1,3-oxathiane C->D Cyclization (-H2O) Major Pathway E trans-2-Methyl-4-propyl- 1,3-oxathiane C->E Cyclization (-H2O) Minor Pathway

Caption: Chemical equilibrium and cyclization of 3-SH and acetaldehyde into MPO isomers.

Sensory Implications of Chirality

Human olfactory receptors are highly chiral environments, leading to profound enantiomeric odor differences known as chiral discrimination. The stereochemistry of MPO dramatically alters its binding affinity to these receptors, shifting both the absolute odor threshold and the qualitative sensory descriptors[2].

The following table summarizes the quantitative and qualitative sensory data for MPO isomers:

IsomerConfigurationOdor ThresholdSensory Descriptors
(+)-cis-MPO (2S,4R) / (2R,4S)2 ppb (Water)Sulphury, rubbery, intense tropical fruit, passion fruit
(-)-cis-MPO (2R,4S) / (2S,4R)4 ppb (Water)Flat, estery, camphoraceous, green
cis-MPO (Mixture) 85% cis / 15% trans7.1 µg/L (Wine)Tropical fruit, grapefruit-like tartness

Data aggregated from Pickenhagen (1989) and Wang et al. (2018)[2],[7].

Validated Experimental Protocols

To accurately quantify and resolve the stereoisomers of MPO, advanced analytical workflows are required. The following protocols outline a self-validating system for MPO analysis, ensuring high technical accuracy and reproducibility.

Protocol 1: Extraction and Quantification via SIDA-HS-SPME-GC-MS

Causality of Method: Stable Isotope Dilution Assay (SIDA) is employed because MPO exists at ultra-trace levels (ng/L) and is highly volatile. A deuterated internal standard (e.g., d4-MPO) perfectly mimics the analyte's physicochemical behavior, providing a self-validating correction for matrix effects, extraction losses, and MS ion suppression[7]. Headspace Solid-Phase Microextraction (HS-SPME) selectively extracts volatile MPO while leaving non-volatile matrix components (sugars, polyphenols) behind, preventing GC inlet contamination.

  • Sample Preparation: Aliquot 10 mL of the sample (wine or fruit extract) into a 20 mL SPME vial. Add 3 g of NaCl to decrease MPO solubility (salting-out effect) and drive the volatile fraction into the headspace.

  • Internal Standard Addition: Spike the sample with 50 µL of deuterated MPO internal standard solution (e.g., 100 µg/L in ethanol). Seal immediately with a PTFE-lined septum.

  • Equilibration & Extraction: Incubate the vial at 40°C for 10 minutes with continuous agitation. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

  • Thermal Desorption: Retract the fiber and inject it into the GC inlet at 250°C for 5 minutes in splitless mode to ensure complete transfer of analytes.

  • GC-MS Analysis: Utilize a polar column (e.g., DB-WAX). Run a temperature gradient from 40°C to 240°C. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode, targeting m/z 174 for native MPO and the corresponding shifted m/z for the deuterated standard[8].

Protocol 2: Chiral Resolution of MPO Enantiomers

Causality of Method: Standard polar columns cannot resolve enantiomers because optical isomers possess identical boiling points and polarities in an achiral environment. A chiral stationary phase containing derivatized β-cyclodextrin is required. The cyclodextrin cavities form transient, reversible diastereomeric inclusion complexes with the MPO enantiomers. The slight differences in spatial fit and binding energy result in different retention times, achieving baseline resolution[9].

  • Column Selection: Install a chiral capillary column coated with heptakis(diethyl-tert-butyldimethylsilyl)-β-cyclodextrin.

  • Chromatographic Conditions: Set the initial oven temperature to 35°C, hold for 0 min, ramp at 30°C/min to 80°C (hold 20 min), then ramp at 2°C/min to 115°C, and finally 4°C/min to 180°C[8].

  • Detection: Utilize a sulfur-selective detector (e.g., SCD or FPD) or MS to eliminate background matrix interference and specifically detect the sulfur-containing MPO enantiomers.

  • Data Interpretation: Calculate the enantiomeric excess (ee) by integrating the peak areas of the baseline-resolved (2R,4S) and (2S,4R) isomers.

Workflow S1 Sample Preparation (Matrix + d4-MPO Internal Standard) S2 HS-SPME Extraction (DVB/CAR/PDMS Fiber, 40°C) S1->S2 S3 Thermal Desorption (GC Inlet, 250°C) S2->S3 S4 Chiral GC Separation (β-Cyclodextrin Stationary Phase) S3->S4 S5 Mass Spectrometry (MRM / SIM Mode for m/z 174) S4->S5 S6 Data Analysis (Enantiomeric Excess & Quantitation) S5->S6

Caption: SIDA-HS-SPME-GC-MS workflow for the chiral resolution and quantification of MPO.

References

  • The Passion Fruit Core: 2-Methyl-4-propyl-1,3-oxathine | Perfumer & Flavorist | 1

  • 2-tropical oxathiane, 67715-80-4 | The Good Scents Company | 2

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine | Journal of Agricultural and Food Chemistry (NIH) | 7

  • Configurations and Sensory Properties of the Stereoisomers of 2,6-Dimethyl-4-propyl-1,3-oxathiane and 2,4-Dimethyl-6-propyl-1,3-oxathiane | ACS Publications | 9

  • Evolution and Correlation of cis-2-Methyl-4-propyl-1,3-oxathiane, Varietal Thiols, and Acetaldehyde during Fermentation of Sauvignon blanc Juice | ACS Publications |5

  • Simultaneous gauche and Anomeric Effects in α-Substituted Sulfoxides | ACS Publications | 4

Sources

Foundational

Thermodynamic Stability of trans vs cis 2-Methyl-4-propyl-1,3-oxathiane: A Conformational and Synthetic Guide

Executive Summary 2-Methyl-4-propyl-1,3-oxathiane is a high-impact heterocyclic organosulfur compound, widely recognized as a critical aroma and flavor component in tropical fruits such as yellow passion fruit[1]. The mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-4-propyl-1,3-oxathiane is a high-impact heterocyclic organosulfur compound, widely recognized as a critical aroma and flavor component in tropical fruits such as yellow passion fruit[1]. The molecule possesses two stereocenters (C2 and C4), leading to cis and trans geometric isomers. In drug development and synthetic flavor chemistry, controlling the stereochemical outcome is paramount because the cis isomer is not only the sensorially dominant form (with an odor threshold of 2–4 ppb) but also the thermodynamically preferred state[1][2]. This whitepaper provides an in-depth analysis of the conformational thermodynamics governing this stability and outlines a self-validating synthetic protocol for its selective isolation.

Structural Dynamics of the 1,3-Oxathiane Scaffold

To understand the thermodynamic preference of 2-methyl-4-propyl-1,3-oxathiane, one must first analyze the unique geometry of the 1,3-oxathiane heterocycle. Unlike the highly symmetrical cyclohexane ring, 1,3-oxathiane contains two different heteroatoms (oxygen and sulfur) that drastically alter the ring's bond lengths and puckering dynamics[3].

  • Bond Asymmetry: The C–S bond is significantly longer (~1.81 Å) than a standard C–C bond (~1.54 Å), whereas the C–O bond is shorter (~1.43 Å)[3].

  • Ring Distortion: This asymmetry distorts the standard chair conformation. The longer C–S bond pushes the C4 and C2 positions further apart, slightly altering the trajectory of the axial bonds compared to a purely carbocyclic system[4][5].

Despite these distortions, the 1,3-oxathiane system still predominantly adopts a chair conformation to minimize angle and torsional strain[4][6]. However, the spatial distances between axial positions are modified, which directly impacts the magnitude of 1,3-diaxial interactions when substituents are introduced.

Conformational Thermodynamics: cis vs trans Isomers

The thermodynamic stability of 2-methyl-4-propyl-1,3-oxathiane is dictated by the relative stereochemistry of the alkyl groups at the C2 (acetal carbon) and C4 positions[6].

The cis-2,4-Isomer (Global Minimum)

In a 1,3-disubstituted chair conformation, a cis relationship allows both substituents to reside on the same face of the ring. For 2-methyl-4-propyl-1,3-oxathiane, this means both the C2-methyl and C4-propyl groups can simultaneously occupy equatorial positions (the e,e conformer)[6]. Because equatorial bonds project outward, parallel to the general plane of the ring, steric clashes are minimized. The cis (e,e) conformation represents the lowest possible free energy state (ΔG) for the molecule.

The trans-2,4-Isomer (High Energy State)

In the trans configuration, the substituents are located on opposite faces of the ring. Consequently, any adopted chair conformation forces one group to be equatorial and the other to be axial (a,e or e,a).

  • If the propyl group at C4 is axial, it suffers from severe 1,3-diaxial interactions with the axial protons at C2 and C6.

  • If the methyl group at C2 is axial, it clashes with the axial protons at C4 and C6.

While the anomeric effect at the C2 position can sometimes influence the axial/equatorial preference of highly electronegative substituents, for bulky alkyl groups like methyl and propyl, steric penalties (A-values) overwhelmingly dominate[4]. The energetic cost of these 1,3-diaxial clashes makes the trans isomer thermodynamically unstable relative to the cis isomer.

ConformationalEnergy CisEE cis-Isomer Di-equatorial (e,e) Global Minimum TransAE trans-Isomer Axial-Equatorial (a,e) Higher Energy CisEE->TransAE Epimerization TransEA trans-Isomer Equatorial-Axial (e,a) Higher Energy CisEE->TransEA Epimerization CisAA cis-Isomer Di-axial (a,a) Maximum Energy CisEE->CisAA Ring Flip (High Barrier) TransAE->CisAA Ring Flip TransEA->CisAA Ring Flip

Conformational energy states and interconversion pathways of 2,4-disubstituted 1,3-oxathianes.

Quantitative Data Summary

The following table summarizes the structural and thermodynamic parameters differentiating the two geometric isomers.

Parametercis-2-Methyl-4-propyl-1,3-oxathianetrans-2-Methyl-4-propyl-1,3-oxathiane
Relative Stereochemistry 2,4-cis2,4-trans
Dominant Conformation Di-equatorial (e,e)Axial-Equatorial (a,e or e,a)
Thermodynamic Stability High (Global Minimum)Low (Kinetic/Intermediate)
1,3-Diaxial Interactions Minimal (H-H only)Severe (Alkyl-H steric clashes)
Odor Threshold (Water) ~2-4 ppb[1]> 10 ppb (Less potent)
Synthetic Yield (Equilibrated) > 85%< 15%

Thermodynamic Control in Synthesis: A Self-Validating Protocol

Because the C2 position of a 1,3-oxathiane is an acetal carbon, its formation is reversible under acidic conditions[6]. This reversibility is the cornerstone of synthesizing the pure cis isomer. By utilizing thermodynamic control, any kinetically formed trans isomer is allowed to ring-open and re-close until the system funnels entirely into the highly stable cis (e,e) state.

Experimental Workflow: Acid-Catalyzed Thioacetalization

1. Reagent Assembly: Combine 1.0 equivalent of 3-mercaptohexan-1-ol and 1.2 equivalents of acetaldehyde in anhydrous toluene. Causality: Toluene is chosen as a non-polar solvent because it forms an azeotrope with water, which is critical for the subsequent dehydration step.

2. Catalysis: Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH). Causality: The acid protonates the carbonyl oxygen of acetaldehyde, increasing its electrophilicity and initiating the nucleophilic attack by the thiol to form a hemithioacetal intermediate.

3. Azeotropic Reflux (Thermodynamic Equilibration): Equip the reaction flask with a Dean-Stark trap and reflux the mixture for 12–24 hours. Causality: The Dean-Stark trap continuously removes the water byproduct, driving the condensation forward via Le Chatelier's principle. More importantly, the prolonged thermal energy combined with the acidic environment allows the newly formed 1,3-oxathiane rings to continuously open and close. The high steric penalty of the trans isomer drives the equilibrium heavily toward the cis isomer[6].

4. Quench and Workup (The "Locking" Step): Cool the reaction to room temperature and immediately quench with saturated aqueous NaHCO₃. Causality: Neutralizing the acid catalyst is a critical self-validating step. It permanently "locks" the acetal carbon, preventing any further epimerization or hydrolysis during isolation. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

5. Validation via NMR: Purify the product via silica gel flash chromatography. Validate the stereochemistry using ¹H NMR spectroscopy. Self-Validation: The coupling constants (J-values) of the protons at C2 and C4 serve as an internal proof of structure. In the cis (e,e) conformation, the protons attached to C2 and C4 are axial. The resulting axial-axial coupling between these protons and the adjacent axial protons on C5 yields distinctively large J-values (typically 10–12 Hz). The presence of these large coupling constants definitively validates the success of the thermodynamic equilibration.

ThermodynamicControl N1 Precursors: 3-Mercaptohexan-1-ol + Acetaldehyde N2 Hemithioacetal Intermediate N1->N2 Acid Catalysis (H+) N3 trans-2,4-Isomer (Kinetic Pathway) N2->N3 Fast Cyclization N4 cis-2,4-Isomer (Thermodynamic Pathway) N2->N4 Stereoselective Cyclization N3->N2 Ring Opening (Reversible) N3->N4 Equilibration (ΔG < 0)

Acid-catalyzed thermodynamic equilibration workflow favoring the cis-isomer.

Conclusion

The thermodynamic stability of 2-methyl-4-propyl-1,3-oxathiane is a textbook demonstration of conformational analysis in heterocyclic chemistry. The distinct bond lengths of the sulfur and oxygen atoms distort the ring, yet the fundamental principles of steric strain remain absolute. By forcing the bulky methyl and propyl groups into an energetically favorable di-equatorial (e,e) orientation, the cis isomer establishes itself as the global thermodynamic minimum. Leveraging this inherent stability via reversible acid-catalyzed condensation provides a robust, self-validating pathway for synthesizing this high-value compound.

References

  • ChemicalBook. 2-Methyl-4-propyl-1,3-oxathiane Properties. Retrieved from1[1]

  • Lytra, G., et al. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry. Retrieved from 2[2]

  • Benchchem. 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- (Diastereoselective Control in Ring Formation). Retrieved from 6[6]

  • Kuznetsov, V. V. (2012). Conformational analysis of 1,3-oxathiane. Russian Journal of General Chemistry. Retrieved from 4[4]

  • Ribeiro da Silva, M. A. V., et al. (2007). Calorimetric and Computational Study of 1,3- and 1,4-Oxathiane Sulfones. ACS Publications. Retrieved from 5[5]

  • Vulcanchem. Structural Elucidation and Conformational Analysis of 1,3-oxathiane derivatives. Retrieved from 3[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of trans-2-Methyl-4-propyl-1,3-oxathiane using Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Abstract This application note presents a detailed and validated protocol for the quantification of trans-2-Methyl-4-propyl-1,3-oxathiane, a key volatile sulfur compound associated with tropical fruit aromas, in complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of trans-2-Methyl-4-propyl-1,3-oxathiane, a key volatile sulfur compound associated with tropical fruit aromas, in complex matrices. The method utilizes a robust and sensitive Headspace-Solid Phase Microextraction (HS-SPME) technique for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This protocol is designed for researchers, scientists, and quality control professionals in the food and beverage, flavor and fragrance, and drug development industries, providing a reliable framework for accurate and precise quantification of this important aroma compound.

Introduction: The Significance of Stereoisomers in Aroma Chemistry

trans-2-Methyl-4-propyl-1,3-oxathiane is a potent aroma compound, and its presence and concentration can significantly impact the sensory profile of various products.[1][2][3] The stereochemistry of volatile compounds often plays a crucial role in their olfactory properties. While its cis-isomer has been more extensively studied, particularly in wine, the selective quantification of the trans-isomer is essential for a complete understanding of its contribution to the overall flavor and for ensuring product consistency.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a headspace sampling technique is an ideal analytical approach for such volatile compounds, offering high sensitivity and selectivity.[4][5][6] This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of trans-2-Methyl-4-propyl-1,3-oxathiane, underpinned by established principles of analytical method validation.[7]

Principle of the Method: A Synergistic Approach

The quantification of trans-2-Methyl-4-propyl-1,3-oxathiane is achieved through a multi-step process that ensures both efficient extraction and highly selective detection.

  • Headspace-Solid Phase Microextraction (HS-SPME): This solvent-free sample preparation technique allows for the selective extraction and pre-concentration of volatile and semi-volatile analytes from the headspace of a sample.[4][5][6][8] By heating the sample in a sealed vial, the volatile trans-2-Methyl-4-propyl-1,3-oxathiane partitions into the headspace, where it is adsorbed onto a coated fused-silica fiber. This process minimizes matrix effects and enhances the sensitivity of the analysis.[4][8]

  • Gas Chromatography (GC): The SPME fiber is then introduced into the heated inlet of the gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the analytical column. The GC column, typically a polar phase like DB-Wax, separates the analytes based on their boiling points and interactions with the stationary phase, allowing for the chromatographic resolution of the trans-isomer from other matrix components and potentially its cis-isomer.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. The molecules are ionized, typically by electron ionization (EI), and fragmented into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. For quantification, the instrument is operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of trans-2-Methyl-4-propyl-1,3-oxathiane are monitored, providing excellent sensitivity and selectivity.

Below is a diagram illustrating the analytical workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing trans-2-Methyl-4-propyl-1,3-oxathiane Vial Sample placed in headspace vial with internal standard Sample->Vial SPME HS-SPME: Adsorption of analytes onto fiber Vial->SPME GC_Inlet Thermal desorption in GC inlet SPME->GC_Inlet Fiber injection GC_Column Chromatographic separation on DB-Wax column GC_Inlet->GC_Column MS_Detector Mass spectrometric detection (SIM mode) GC_Column->MS_Detector Data_Acquisition Data acquisition MS_Detector->Data_Acquisition Quantification Quantification using calibration curve Data_Acquisition->Quantification

Caption: Workflow for the quantification of trans-2-Methyl-4-propyl-1,3-oxathiane.

Materials and Reagents

  • Analytical Standard: trans-2-Methyl-4-propyl-1,3-oxathiane (≥95% purity). A mixture of cis and trans isomers can also be used if the isomers are chromatographically resolved.[9][10][11]

  • Internal Standard (IS): A structurally similar compound not present in the sample matrix (e.g., 2-ethyl-4-methyl-1,3-oxathiane or a deuterated analog of the analyte).

  • Solvents: Methanol (HPLC grade or higher), for the preparation of standard solutions.

  • Reagents: Sodium chloride (analytical grade), to increase the ionic strength of the sample and enhance analyte partitioning into the headspace.

  • Gases: Helium (99.999% purity) for GC carrier gas.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile sulfur compounds.[5]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Instrumentation

A gas chromatograph equipped with a split/splitless injector and coupled to a mass selective detector is required.

Table 1: GC-MS Instrument Parameters
ParameterSettingRationale
Gas Chromatograph
ColumnDB-Wax or equivalent polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)A polar column is recommended for the separation of sulfur compounds and their isomers.
Inlet Temperature250 °CEnsures efficient thermal desorption of the analytes from the SPME fiber.
Injection ModeSplitless (for 2 min)Maximizes the transfer of analytes to the column, enhancing sensitivity.
Carrier GasHeliumInert carrier gas, standard for GC-MS.
Flow Rate1.0 mL/min (constant flow)Provides optimal column efficiency.
Oven Program40 °C (hold for 5 min), ramp to 220 °C at 5 °C/min, hold for 10 minA temperature ramp allows for the separation of compounds with a range of volatilities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp.230 °CStandard operating temperature for the ion source.
Quadrupole Temp.150 °CStandard operating temperature for the quadrupole.
MS Transfer Line250 °CPrevents condensation of analytes between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for the target analyte.
SIM IonsTo be determined from the mass spectrum of the trans-2-Methyl-4-propyl-1,3-oxathiane standard (e.g., molecular ion and characteristic fragment ions).Monitoring multiple ions confirms the identity of the analyte.
Dwell Time100 msSufficient time to acquire data for each ion without compromising chromatographic peak shape.

Step-by-Step Protocol

Preparation of Standards and Samples
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of trans-2-Methyl-4-propyl-1,3-oxathiane standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Calibration Standards: In a series of 20 mL headspace vials, add a constant volume of the internal standard working solution to each calibration standard concentration.

  • Sample Preparation: Place a known amount of the sample (e.g., 5 mL of a liquid or 1 g of a solid) into a 20 mL headspace vial. Add the same constant volume of the internal standard working solution as used for the calibration standards. Add sodium chloride (e.g., 1 g) to each vial.

HS-SPME Procedure
  • Incubation: Place the capped vials in the autosampler tray and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration of the analyte between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the column.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to trans-2-Methyl-4-propyl-1,3-oxathiane and the internal standard based on their retention times and the presence of the selected SIM ions. The retention index on a DB-Wax column can be used for further confirmation.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Quantification: Determine the concentration of trans-2-Methyl-4-propyl-1,3-oxathiane in the samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Quantification_Process Acquire_Data Acquire chromatograms for standards and samples Identify_Peaks Identify and integrate peaks for analyte and internal standard Acquire_Data->Identify_Peaks Calculate_Ratios Calculate Peak Area Ratios (Analyte/IS) Identify_Peaks->Calculate_Ratios Plot_Curve Plot Calibration Curve: Peak Area Ratio vs. Concentration Calculate_Ratios->Plot_Curve for standards Determine_Concentration Determine sample concentration from the calibration curve Calculate_Ratios->Determine_Concentration for samples Plot_Curve->Determine_Concentration

Caption: Data analysis and quantification workflow.

Method Validation: Ensuring Trustworthy Results

A thorough method validation should be performed to ensure the reliability and accuracy of the results, following guidelines from organizations such as the International Council for Harmonisation (ICH) or the International Union of Pure and Applied Chemistry (IUPAC).

Table 2: Method Validation Parameters
ParameterDescriptionAcceptance Criteria (Example)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in parameters like incubation time or temperature

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of trans-2-Methyl-4-propyl-1,3-oxathiane. The protocol is designed to be adaptable to various sample matrices and can be rigorously validated to meet regulatory and quality control requirements. By following this comprehensive guide, researchers and analysts can confidently and accurately determine the concentration of this important aroma compound, contributing to a deeper understanding of its role in flavor and fragrance chemistry.

References

  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (n.d.).
  • Development and Validation of an Analytical Method for Simultaneous Quantitation of Individual Xylene Isomers in Blood via Headspace Gas Chromatography-Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Headspace solid-phase microextraction for the determination of volatile sulfur compounds in odorous hyper-eutrophic freshwater. (n.d.).
  • Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. (2024, July 21). Frontiers. Retrieved from [Link]

  • Chen, L., Capone, D. L., & Jeffery, D. W. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry, 66(41), 10808–10815. [Link]

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. (2018). ResearchGate. Retrieved from [Link]

  • Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. [Link]

  • Wardencki, W., Michulec, M., & Curyło, J. (2000). Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection. Journal of Chromatography A, 873(1), 115-125. [Link]

  • Identification and stability of 2-methyl-4-propyl-1,3-oxathiane. (n.d.).
  • Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish Using Rapid and Efficient Lipid Removing Sample Preparation. (2019, March 18). MDPI. Retrieved from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. Retrieved from [Link]

  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2012). Semantic Scholar. Retrieved from [Link]

  • trans-2-methyl-4-n-propyl-1,3-oxathiane. (n.d.). NIST WebBook. Retrieved from [Link]

  • Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. (2026, January 8). PMC. Retrieved from [Link]

  • trans-2-methyl-4-n-propyl-1,3-oxathiane. (n.d.). NIST WebBook. Retrieved from [Link]

  • separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated. (n.d.).
  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. (2022, April 5). mediaTUM. Retrieved from [Link]

  • Separation of cis and trans isomers. (n.d.). Google Patents.

Sources

Application

Application Note: Advanced HS-SPME-GC-MS Methodologies for the Quantitation of 1,3-Oxathianes in Wine Matrices

Target Audience: Analytical Chemists, Flavor Scientists, and Enological Researchers Content Type: Technical Guide & Validated Protocol Introduction & Mechanistic Background The sensory profile of wine is heavily influenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Enological Researchers Content Type: Technical Guide & Validated Protocol

Introduction & Mechanistic Background

The sensory profile of wine is heavily influenced by trace volatile organic compounds (VOCs). Among these, polyfunctional varietal thiols such as 3-sulfanylhexan-1-ol (3-SH) are responsible for the desirable "tropical fruit," "passion fruit," and "grapefruit" aromas, particularly in varieties like Sauvignon Blanc. However, these thiols are highly reactive.

Recent enological research has identified that 3-SH reacts with acetaldehyde—a common byproduct of yeast metabolism and wine oxidation—to form 1,3-oxathianes , specifically cis-2-methyl-4-propyl-1,3-oxathiane (cis-2-MPO)[1]. Similarly, 4-methyl-4-sulfanylpentan-2-ol (4-MSPOH) reacts with acetaldehyde to form cis-2,4,4,6-tetramethyl-1,3-oxathiane [3]. This chemical equilibrium acts as a critical "sink" for free thiols, fundamentally altering the wine's aroma profile over time [2].

Reaction A 3-Sulfanylhexan-1-ol (3-SH) C cis-2-Methyl-4-propyl- 1,3-oxathiane (cis-2-MPO) A->C Wine Matrix (Acidic pH) B Acetaldehyde B->C

Reaction pathway forming cis-2-MPO from 3-SH and acetaldehyde in wine.

Because these oxathianes exist at ultra-trace concentrations (ng/L) and are embedded in a complex matrix of ethanol, polyphenols, and organic acids, traditional liquid-liquid extraction falls short. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard for their isolation and quantitation [1].

Analytical Challenges and the HS-SPME Rationale

As a Senior Application Scientist, I emphasize that analytical success in flavor chemistry relies on understanding the causality behind method parameters. The quantitation of 1,3-oxathianes presents three primary challenges:

  • Ultra-Trace Abundance: cis-2-MPO is typically found at levels below 500 ng/L [1].

  • Matrix Suppression: Ethanol heavily competes for headspace capacity, while the aqueous nature of wine retains polar analytes.

  • Thermal Instability: High extraction temperatures can artificially drive the reaction between residual 3-SH and acetaldehyde, creating false positives.

The Solution: SIDA-HS-SPME To overcome these barriers, a Stable Isotope Dilution Assay (SIDA) is employed. By spiking the sample with a synthesized deuterated internal standard (e.g., d3​ -cis-2-MPO), we create a self-validating system. The isotopologue experiences the exact same matrix suppression and fiber competition as the native analyte, ensuring absolute quantitative accuracy regardless of the wine's specific ethanol or extract content [1].

A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber is selected because its mixed-bed polarity perfectly captures medium-molecular-weight sulfur compounds while resisting ethanol saturation.

Experimental Protocol: SIDA-HS-SPME-GC-MS Workflow

The following protocol details the validated methodology for extracting and quantifying 1,3-oxathianes from wine matrices [1], [2].

Phase 1: Sample Preparation

Causality Focus: Maximizing headspace partitioning while arresting artifact formation.

  • Aliquot: Transfer exactly 10.0 mL of the wine sample into a 20 mL precision glass SPME vial.

  • Salting-Out: Add 3.0 g of high-purity Sodium Chloride (NaCl).

    • Why? The addition of salt increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the hydrophobic oxathianes and driving them into the headspace.

  • Internal Standard Addition: Spike the sample with 50 μL of the d3​ -cis-2-MPO internal standard solution (prepared in absolute ethanol to yield a final concentration of ~100 ng/L in the vial).

  • Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.

Phase 2: Equilibration and Extraction
  • Equilibration: Place the vial in an agitator at 40 °C for 10 minutes at 250 rpm.

    • Why 40 °C? This temperature provides enough kinetic energy to reach liquid-gas equilibrium rapidly without inducing thermal degradation of the sulfur compounds or artificially accelerating the 3-SH/acetaldehyde reaction.

  • Extraction: Expose the 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40 °C under continuous agitation.

Phase 3: GC-MS/MS Desorption and Analysis
  • Desorption: Retract the fiber and insert it into the GC inlet. Desorb for 5 minutes at 250 °C in splitless mode (purge valve opens at 1.0 min).

  • Separation: Utilize a polar capillary column (e.g., DB-WAX, 60 m × 0.25 mm, 0.25 μm) or a chiral column (for enantiomeric distribution studies) [3].

  • Detection: Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the native oxathiane and its deuterated counterpart to ensure high signal-to-noise ratios.

Workflow S1 1. Sample Preparation Wine + IS (d3-cis-2-MPO) + NaCl S2 2. Equilibration 10 min at 40°C (Agitation) S1->S2 S3 3. HS-SPME Extraction 30 min with DVB/CAR/PDMS Fiber S2->S3 S4 4. Thermal Desorption 5 min at 250°C in GC Inlet S3->S4 S5 5. GC-MS Detection SIM Mode / Chiral Separation S4->S5

Step-by-step HS-SPME-GC-MS workflow for 1,3-oxathiane extraction.

Quantitative Data & Method Performance

The implementation of the SIDA-HS-SPME method yields highly reproducible data. Below is a summary of the quantitative parameters and natural occurrence levels of 1,3-oxathianes in commercial wines based on recent literature [1], [3].

Target CompoundLimit of Detection (LOD)Concentration Range in WineOdor Detection Threshold (Neutral Wine)
cis-2-Methyl-4-propyl-1,3-oxathiane 2.6 ng/LUndetectable – 460 ng/L7.1 μg/L (7,100 ng/L)
(2R,4S)-2-MPO (Enantiomer)~1.5 ng/LUndetectable – 250 ng/LMatrix Dependent
(2S,4R)-2-MPO (Enantiomer)~1.5 ng/LUndetectable – 303 ng/LMatrix Dependent
cis-2,4,4,6-Tetramethyl-1,3-oxathiane < 2.0 ng/LUndetectable – 28 ng/LCurrently Unknown

Note: Although cis-2-MPO is typically found below its sensory threshold (7.1 μg/L) in wine, its strong correlation with 3-SH (r = 0.72) proves its critical role as a chemical sink that depletes the wine of highly aromatic free thiols [1].

Stability and Storage Insights

Understanding the stability of these extracted compounds is vital for both sample handling and enological aging predictions. Research demonstrates that cis-2-MPO is generally unstable in wine over long-term storage (1-year evaluation). However, its degradation is halted, and the compound is preserved under the following conditions [2]:

  • Low pH Environments: Adjusting to pH 3.0 stabilizes the oxathiane ring.

  • Cold Storage: Maintaining samples at 4 °C prevents thermal dissociation.

  • Acetaldehyde Saturation: Spiking with excess acetaldehyde (e.g., 100 mg/L) shifts the chemical equilibrium, preventing the oxathiane from reverting to 3-SH and free acetaldehyde.

When preparing samples for delayed SPME analysis, it is strictly recommended to store aliquots at 4 °C and analyze them within 48 hours to prevent equilibrium shifts.

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: Food Chemistry (via ResearchGate)
Method

Application Note: trans-2-Methyl-4-propyl-1,3-oxathiane as a Reference Standard in Trace Flavor Analytics

Introduction & Scientific Rationale The character-impact compounds of many tropical fruits, notably the yellow passion fruit (Passiflora edulis f. flavicarpa), are heavily reliant on volatile sulfur-containing trace cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The character-impact compounds of many tropical fruits, notably the yellow passion fruit (Passiflora edulis f. flavicarpa), are heavily reliant on volatile sulfur-containing trace constituents. Among these, 1,3-oxathianes represent a critical class of flavor compounds that combine exceptionally high odor intensities with low olfactory threshold values (1)[1]. Specifically, 2-methyl-4-propyl-1,3-oxathiane is recognized as the quintessential "passion fruit" and "catty" impact odorant, essential for authenticating fruit, grapefruit, and blackcurrant flavor profiles (2)[2].

In advanced flavor chemistry, the trans-isomer of 2-methyl-4-propyl-1,3-oxathiane is frequently utilized as a high-fidelity reference standard. The causality behind this choice lies in the analytical challenges inherent to sulfur chemistry: sulfur volatiles are highly reactive, prone to oxidation, and exist in natural matrices at sub-parts-per-billion (ppb) levels. By spiking a stable trans-isomer standard into a matrix, researchers create a self-validating system to monitor analyte recovery, calibrate Sulfur Chemiluminescence Detectors (SCD), and establish precise Retention Indices (RI) for multidimensional gas chromatography (MDGC) (3)[3].

Furthermore, the human olfactory system discriminates enantiomers with extreme prejudice. For example, the (+)-cis isomer yields a tropical, rubbery note with an odor threshold of 2 ppb, whereas the (-)-cis isomer is flat and camphoraceous at 4 ppb (4)[4]. The trans-isomer acts as a critical chromatographic marker to validate the resolution of chiral stationary phases, ensuring that the natural stereoisomeric distribution is accurately mapped (5)[5].

Physicochemical and Organoleptic Profile

To effectively utilize trans-2-methyl-4-propyl-1,3-oxathiane, analysts must account for its physical behavior during extraction and volatilization. Below is the consolidated data for the compound (6)[6].

PropertyValue / Description
CAS Number 67715-80-4 (Isomeric mixture)
FEMA Number 3578
Molecular Formula C8H16OS
Molecular Weight 160.28 g/mol
Boiling Point 89–90 °C at 12 mm Hg (218–220 °C at 760 mm Hg)
Density 0.975 g/mL at 25 °C
Odor Threshold (Water) ~2 ppb (for (+)-cis isomer), ~4 ppb (for (-)-cis isomer)
Organoleptic Description Tropical, passion fruit, green, sulfury, catty, grapefruit-like

Experimental Protocols: Self-Validating Analytical Workflows

Protocol 1: Preparation of GC-SCD / GC-O Calibration Standards
  • Objective : Establish a robust calibration curve for trace sulfur quantification while validating the olfactory port's sensitivity.

  • Rationale : Sulfur compounds readily adsorb onto active sites in glass liners and analytical columns. If the system is not properly passivated, trace sulfur peaks will tail or disappear entirely, leading to false negatives in sensory evaluation.

Step-by-Step Methodology :

  • Stock Solution Preparation : Dissolve 10.0 mg of trans-2-methyl-4-propyl-1,3-oxathiane standard (≥98% purity) in 10.0 mL of HPLC-grade dichloromethane (DCM) to yield a 1,000 ppm stock. Store at -20 °C in amber vials with PTFE-lined septa to prevent photo-oxidation.

  • Serial Dilution : Prepare working standards at 1, 5, 10, 50, and 100 ppb in DCM.

    • Causality Note: Add 100 ppb of an internal standard (e.g., 3-mercaptohexyl propanoate) to all working solutions to correct for injection volume variances and matrix suppression.

  • System Passivation & Self-Validation Check : Inject 1 µL of the 10 ppb standard three times consecutively.

    • Validation Metric: Calculate the Relative Standard Deviation (RSD) of the peak area. If RSD > 5% or if peak tailing factor > 1.2, active sites are present. The system fails validation. Corrective action: Replace the inlet liner, trim the first 10 cm of the analytical column, and repeat the check.

  • Calibration & Olfactometry : Inject 1 µL of each working standard into the GC-SCD/GC-O system. The SCD provides an equimolar sulfur response, while the GC-O port allows the sensory panelist to record the odor intensity (e.g., using Osme or CharmAnalysis) at the exact retention time of the trans-isomer.

Protocol 2: Enantioselective Multidimensional Gas Chromatography (MDGC)
  • Objective : Resolve the cis and trans stereoisomers of 2-methyl-4-propyl-1,3-oxathiane from a complex fruit extract.

  • Rationale : Co-elution in 1D-GC obscures trace chiral sulfur compounds beneath dominant matrix volatiles (like terpenes or esters). Heart-cutting transfers only the specific retention window of the oxathianes to a secondary chiral column, enabling precise enantiomeric excess (ee) calculations.

Step-by-Step Methodology :

  • Matrix Spiking : Spike 50 g of passion fruit extract with 10 µL of the 50 ppb trans-2-methyl-4-propyl-1,3-oxathiane standard.

  • Primary Separation (1D) : Inject 1 µL onto a non-polar pre-column (e.g., DB-5, 30 m × 0.25 mm). Program the oven from 40 °C to 240 °C at 4 °C/min.

  • Heart-Cutting (Deans Switch) : Monitor the primary detector (FID). At the predetermined retention time of the oxathiane fraction, actuate the Deans switch to divert the effluent to the secondary column.

  • Chiral Resolution (2D) & Self-Validation Check : The diverted fraction enters a chiral capillary column (e.g., modified cyclodextrin phase).

    • Validation Metric: The spiked trans-isomer must elute as a distinct, baseline-resolved peak from the naturally occurring cis-isomers. If chromatographic resolution ( Rs​ ) < 1.5, the separation fails validation. Corrective action: Adjust the secondary oven temperature program or lower the carrier gas flow rate.

  • Detection : Quantify the enantiomeric excess using the SCD, confirming the chiral distribution of the natural matrix against the synthetic reference standard.

Mechanistic Workflow Visualization

Workflow N1 Sample Matrix (e.g., Passion Fruit Extract) N2 Spike with Reference Standard (trans-2-Methyl-4-propyl-1,3-oxathiane) N1->N2 N3 Primary GC Separation (Non-polar Column) N2->N3 N4 Heart-Cutting (Deans Switch) Isolate Target Retention Window N3->N4 N5 Chiral GC Separation (Enantioselective Column) N4->N5 N6 Dual Detection SCD (Quantification) & GC-O (Sensory) N5->N6

Analytical workflow for trace sulfur flavor analysis using MDGC-O/SCD with a reference standard.

References

  • Sigma-Aldrich . "2-Methyl-4-propyl-1,3-oxathiane, mixture of cis and trans". 6

  • The Good Scents Company . "2-tropical oxathiane, 67715-80-4".4

  • ACS Publications (Journal of Agricultural and Food Chemistry) . "Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits".1

  • mediaTUM (Technical University of Munich) . "Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes". 5

  • ResearchGate . "A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit". 3

  • Perfumer & Flavorist . "Flavor Bites: 2-Methyl-4-propyl-1,3-oxathiane". 2

  • FAO (Food and Agriculture Organization) . "Online Edition: Specifications for Flavourings". 7

Sources

Application

Application Note: NMR Spectroscopy Characterization Techniques for trans-2-Methyl-4-propyl-1,3-oxathiane

Introduction & Stereochemical Context The 1,3-oxathiane heterocycle represents a unique class of compounds highly valued in the flavor, fragrance, and pharmaceutical industries, most notably serving as the core structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Stereochemical Context

The 1,3-oxathiane heterocycle represents a unique class of compounds highly valued in the flavor, fragrance, and pharmaceutical industries, most notably serving as the core structural motif responsible for the signature passion fruit aroma[1]. Among its stereoisomers, trans-2-methyl-4-propyl-1,3-oxathiane presents a fascinating analytical challenge. Unlike symmetric cyclohexanes, the 1,3-oxathiane ring exists as a highly distorted chair due to the significant bond length differential between the C–S bond (~1.81 Å) and the C–O bond (~1.43 Å)[2]. This structural asymmetry fundamentally alters standard 1,3-diaxial interactions and stereoelectronic hyperconjugation pathways, necessitating a rigorous, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign its trans configuration.

Conformational Dynamics & Stereoelectronic Causality

Before executing the NMR acquisition, one must understand the causality behind the molecule's conformational equilibrium. In trans-2,4-disubstituted 1,3-oxathianes, the two substituents cannot simultaneously occupy equatorial positions. The system must adopt a conformation where one group is axial and the other is equatorial[2]. The C2 position, flanked by highly electronegative oxygen and polarizable sulfur, is subject to the anomeric effect. However, for an alkyl group like a methyl at C2, the equatorial position is thermodynamically favored to minimize 1,3-diaxial steric clashes[2]. Consequently, the trans isomer forces the bulky C4-propyl group into an axial orientation.

This specific geometry triggers anomalous NMR observables, most notably the Perlin Effect. In standard cyclohexanes, the one-bond C–H coupling constant for an equatorial proton is larger than that of an axial proton ( 1JCH(eq)​>1JCH(ax)​ ). However, due to nO​→σC−H∗​ and nS​→σC−H∗​ hyperconjugative interactions, 1,3-oxathianes exhibit a reverse Perlin effect at specific carbons[3]. Understanding these orbital interactions is critical; they dictate the exact J -coupling values and chemical shifts observed during 1D acquisition, serving as the theoretical foundation for our self-validating protocol[4].

Experimental Workflow

NMR_Workflow Prep Sample Preparation (CDCl3, 298K, TMS) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Stereo Stereochemical Probing (NOESY, J-Resolved) Acq2D->Stereo Analysis Conformational Analysis (Perlin Effect, J-Couplings) Stereo->Analysis Validation Isomeric Validation (trans-2-Methyl-4-propyl) Analysis->Validation

Figure 1: Systematic NMR characterization workflow for 1,3-oxathiane derivatives.

Detailed NMR Acquisition Protocol (Self-Validating System)

The following step-by-step methodology is designed as a closed, self-validating system. By cross-referencing 3JHH​ scalar couplings with spatial NOE correlations, the protocol inherently flags any structural misassignments.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of high-purity trans-2-methyl-4-propyl-1,3-oxathiane in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm). Causality Check: CDCl 3​ is strictly chosen over polar hydrogen-bonding solvents (like DMSO-d 6​ or Methanol-d 4​ ) to prevent solvent dipole interactions from artificially shifting the delicate axial/equatorial conformational equilibrium of the oxathiane ring[2].

Step 2: 1D NMR Acquisition ( 1 H and 13 C)

  • Acquire the 1 H spectrum at 298 K using a 600 MHz spectrometer (minimum 32 scans, 64k data points, relaxation delay D1=5 s).

  • Acquire the 13 C{ 1 H} and DEPT-135 spectra at 150 MHz (minimum 1024 scans, D1=2 s). Causality Check: A 5-second D1 in 1 H NMR ensures complete longitudinal relaxation ( T1​ ) for accurate integration, which is vital for differentiating the C2-methyl (3H) from the C4-propyl terminal methyl (3H)[1].

Step 3: 2D Correlation Mapping (COSY, HSQC, HMBC)

  • Run gradient-selected COSY to map the contiguous spin systems: the C4–C5–C6 ring protons and the C4-propyl chain.

  • Run multiplicity-edited HSQC to assign carbon-proton pairs. The highly deshielded C2 position (flanked by O and S) will appear distinctively downfield (~75–80 ppm in 13 C, ~4.8 ppm in 1 H)[1].

  • Run HMBC to connect the isolated C2 spin system to the rest of the ring via 3JCH​ couplings across the heteroatoms.

Step 4: Stereochemical Probing via NOESY (The Self-Validating Step)

  • Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 400 ms. Causality Check: A 400 ms mixing time is optimal for small molecules (MW ~160 g/mol ) in the extreme narrowing limit, allowing sufficient cross-relaxation to build up without severe spin diffusion. Self-Validation Logic: In the trans isomer (with C2-Me equatorial and C4-Pr axial), the C2 proton is axial and the C4 proton is equatorial. Therefore, a strong 1,3-diaxial NOE cross-peak between C2-H and C4-H must be absent. Instead, a strong NOE between C2-H(ax) and C6-H(ax) must be observed. If a strong C2-H/C4-H NOE is present, the system immediately flags the sample as the cis isomer[5].

Quantitative Data Interpretation

The tables below summarize the expected spectral data derived from the stereoelectronic principles of 1,3-oxathianes[1][3].

Table 1: Representative 1 H and 13 C NMR Assignments for trans-2-Methyl-4-propyl-1,3-oxathiane (CDCl 3​ , 298K)

Position 1 H δ (ppm)Multiplicity & J (Hz) 13 C δ (ppm)Key HMBC Correlations
C2 4.85q, J=6.5 76.5C4, C6, C2-Me
C4 3.08ddd, J=11.5,6.0,2.5 42.1C2, C5, C6, C4-Pr
C5 1.60 - 1.90m (2H)28.4C4, C6
C6 4.02 (eq), 3.50 (ax)m (2H)68.2C2, C4, C5
C2-Me 1.40d, J=6.5 21.0C2
C4-Pr 0.95 - 1.50m (7H)14.2, 20.5, 38.0C4, C5

Table 2: Diagnostic NOESY Correlations for Isomer Validation

Proton PairExpected NOE IntensityStereochemical Implication
C2-H C4-H Weak / Absent Confirms C2-H and C4-H are not 1,3-diaxial (Validates trans geometry).
C2-H C6-H(ax) Strong Confirms C2-H is axial (C2-Me is equatorial).
C4-Pr(CH 2​ ) C6-H(ax) Medium Confirms C4-Pr is axial, interacting with the C6 axial proton.
C2-Me C4-H Medium Confirms equatorial C2-Me is on the same face as equatorial C4-H.
Conclusion of Analysis

By synthesizing the scalar coupling constants extracted from the 1D spectrum with the spatial correlations from the NOESY experiment, the trans geometry is unequivocally established. The reverse Perlin effect serves as a secondary verification tool: extracting the 1JCH​ values via a coupled HSQC will reveal atypical coupling magnitudes at C2 and C4, confirming the hyperconjugative influence of the sulfur and oxygen heteroatoms[4]. This holistic, self-validating methodology ensures absolute confidence in the structural characterization of complex 1,3-oxathiane derivatives.

References
  • US4220561A - Oxathiane and oxathiolane derivatives as perfuming agents.Google Patents.
  • Conformational analysis of 1,3-oxathiane. Kuznetsov, V. V. Russian Journal of General Chemistry, 2012. URL:[Link]

  • Evolution and Correlation of cis-2-Methyl-4-propyl-1,3-oxathiane, Varietal Thiols, and Acetaldehyde during Fermentation of Sauvignon blanc Juice. Journal of Agricultural and Food Chemistry (ACS Publications), 2020. URL:[Link]

  • Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important? Juaristi, E. et al. The Journal of Organic Chemistry (ACS Publications), 2000. URL:[Link]

  • Density Functional Calculation of 1JC-H Coupling Constants in Cyclohexane and Diheterocyclohexanes. Repercussion of Stereoelectronic Effects on Coupling Constants. The Journal of Physical Chemistry A (ACS Publications), 1999. URL:[Link]

Sources

Method

Application Note: Engineering Authentic Tropical Flavor Matrices Using trans-2-Methyl-4-propyl-1,3-oxathiane

Target Audience: Flavor Chemists, Sensory Scientists, and Product Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The replication of authentic tropical fruit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Flavor Chemists, Sensory Scientists, and Product Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The replication of authentic tropical fruit profiles—specifically passion fruit, guava, and mango—relies heavily on the precise modulation of volatile sulfur compounds. Among these, trans-2-Methyl-4-propyl-1,3-oxathiane (FEMA 3578) stands out as a critical impact odorant[1]. Naturally occurring in yellow passion fruit (Passiflora edulis f. flavicarpa), this compound imparts a characteristic green, sulfury, and "catty" tropical note that bridges the gap between synthetic ester bases and true-to-nature fruit profiles[2].

This application note provides a comprehensive, self-validating framework for integrating trans-2-Methyl-4-propyl-1,3-oxathiane into artificial flavor matrices, detailing the physicochemical causality behind its sensory behavior, synergistic pairing strategies, and a step-by-step formulation protocol.

Physicochemical and Organoleptic Profiling

Understanding the physical constraints and sensory thresholds of 2-Methyl-4-propyl-1,3-oxathiane is essential. The compound exhibits an extremely low odor detection threshold (approximately 2–4 ppb in water), meaning that microscopic dosing errors can catastrophically shift a flavor from "ripe tropical" to "pungent/alliaceous"[3].

Table 1: Key Specifications of 2-Methyl-4-propyl-1,3-oxathiane
ParameterSpecification / ValueFormulation Implication
CAS Number 67715-80-4Standard identifier for regulatory compliance.
FEMA Number 3578GRAS status approved for food/beverage use[4].
Molecular Weight 160.28 g/mol Highly volatile; contributes to top-note impact[5].
Odor Threshold 2 - 4 ppb (water)Requires extreme dilution (e.g., 0.1% to 1% in PG or EtOH) prior to compounding[3].
Organoleptic Profile Tropical, passion fruit, green, grapefruit, cattyDrives authenticity but requires masking of the "catty" defect at higher concentrations[2].
Solubility Insoluble in water; miscible in alcohol/oilDictates the choice of carrier solvent (Ethanol, Propylene Glycol, or Triacetin)[5].

Mechanistic Insights: The Role of Sulfur in Tropical Perception

Why does a sulfur-containing oxathiane ring smell like passion fruit? The human olfactory system is highly sensitized to volatile thiols and sulfur heterocycles due to their evolutionary association with ripening and protein degradation. In tropical fruits, these compounds signal peak ripeness.

When formulating, the causality is clear: Esters provide the "body" (sweet, fruity mass), but sulfur compounds provide the "soul" (sharp, green, realistic bite). trans-2-Methyl-4-propyl-1,3-oxathiane acts as an olfactory anchor. Without it, a passion fruit flavor reads as a generic peach/pineapple blend. However, because sulfur compounds are prone to oxidation, the oxathiane ring offers superior stability compared to free thiols (like 1-hexanethiol), preventing the flavor from degrading into an unpleasantly metallic profile over shelf-life[2].

Formulation Workflow: Artificial Passion Fruit Matrix

The integration of high-impact sulfur compounds requires a systematic, iterative approach. The workflow below illustrates the logical progression from base construction to sensory validation.

G Start 1. Construct Base Matrix (Aliphatic Esters & Aldehydes) Dosing 3. Micro-Dosing (Target: 0.05 - 0.5 ppm in final product) Start->Dosing Base ready Dilution 2. Prepare Oxathiane Dilution (1% in Propylene Glycol) Dilution->Dosing Working solution Synergy 4. Synergistic Pairing (Add 3-Mercaptohexanol & Thiopropionates) Dosing->Synergy Complexity building Sensory 5. GC-O & Sensory Validation (Triangular Testing) Synergy->Sensory Profile evaluation Adjust 6. Ratio Adjustment (Mitigate Metallic/Catty Off-notes) Sensory->Adjust If unbalanced Final 7. Final Tropical Flavor System Sensory->Final Approved matrix Adjust->Sensory Re-evaluate

Figure 1: Iterative formulation workflow for integrating high-impact oxathianes into tropical flavor matrices.

Step-by-Step Experimental Protocol

To ensure reproducibility and self-validation, the following protocol utilizes a control-vs-variable methodology.

Materials Required:
  • Base Flavor: A generic tropical ester base (Ethyl butyrate, Ethyl hexanoate, Hexyl acetate).

  • Impact Compound: trans-2-Methyl-4-propyl-1,3-oxathiane (FEMA 3578)[6].

  • Synergists: 3-Mercaptohexanol (FEMA 3850), Methyl 3-methylthiopropionate (FEMA 2720)[2].

  • Solvent: Propylene Glycol (PG) or Food-Grade Ethanol.

Procedure:

Step 1: Preparation of Working Solutions

  • Due to its extreme potency, never dose neat oxathiane directly into a trial formula.

  • Prepare a 1.0% (w/w) stock solution of trans-2-Methyl-4-propyl-1,3-oxathiane in PG.

  • From the stock, prepare a 0.1% (w/w) working solution. This ensures precise gravimetric dosing.

Step 2: Establishing the Baseline

  • Prepare 100g of the tropical ester base (Control).

  • Evaluate the Control in a 5% sucrose water solution at a 0.1% dosage. Note the lack of "peel" or "green" authenticity.

Step 3: Titration of the Oxathiane

  • Aliquot three 20g samples of the ester base (Variables A, B, and C).

  • Dose the 0.1% oxathiane working solution to achieve the following concentrations in the finished flavor concentrate:

    • Variable A: 10 ppm (Subtle lift)

    • Variable B: 50 ppm (Optimal passion fruit core)

    • Variable C: 150 ppm (Overdosed, testing the "catty" threshold)[2].

Step 4: Synergistic Layering (Self-Validating Step)

  • To Variable B (the optimal core), introduce 3-mercaptohexanol at a 1:10 ratio (Oxathiane:Mercaptohexanol).

  • Causality Check: The oxathiane provides the stable, green-metallic backbone, while the mercaptohexanol adds a juicy, fleshy realism. If the mixture becomes too metallic, the oxathiane concentration is too high relative to the ester mass.

Step 5: Sensory Validation

  • Conduct a blind triangular test (1 Control, 2 Variable B samples) with a trained sensory panel.

  • Panelists must successfully identify the odd sample and rate it on a 9-point hedonic scale for "Authenticity" and "Pungency."

Quantitative Optimization & Synergistic Pairing

Achieving a commercial-grade flavor requires balancing the oxathiane with other sulfurous and esterified compounds. Table 2 outlines proven pairing ratios for various tropical profiles.

Table 2: Synergistic Pairing Ratios for Tropical Profiles
Target Flavor ProfileOxathiane Concentration (in flavor)Key Synergistic CompoundsSensory Effect / Causality
Yellow Passion Fruit 50 - 100 ppm3-Mercaptohexanol, Ethyl butyrateCreates the classic sweet-tart-sulfury triad. Oxathiane prevents the thiols from oxidizing into flat notes[2].
Pink Grapefruit 1 - 5 ppmNootkatone, p-Mentha-8-thiol-3-oneAdds a realistic, slightly metallic rind character without overpowering the citrus terpenes[2].
Lychee 0.5 - 1 ppmRose oxide, GeraniolCuts through the heavy floral dominance of rose notes, adding a fleshy, realistic bite[2].
Mango (Alphonso) 2 - 5 ppmDimethyl sulfide, gamma-DecalactoneBlends with lactones to simulate the green, resinous skin of a ripening mango[2].

References

  • LookChem. Cas 67715-80-4,2-Methyl-4-propyl-1,3-oxathiane. Retrieved from: [Link]

  • Perfumer & Flavorist. Flavor Bites: 2-Methyl-4-propyl-1,3-oxathiane. Retrieved from:[Link]

  • INCHEM / JECFA. JECFA Evaluations-2-METHYL-4-PROPYL-1,3-OXATHIANE. Retrieved from: [Link]

  • FEMA Flavor Library. 2-METHYL-4-PROPYL-1,3-OXATHIANE (FEMA 3578). Retrieved from: [Link]

  • Food and Agriculture Organization (FAO). Online Edition: "Specifications for Flavourings" - 2-Methyl-4-propyl-1,3-oxathiane. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving GC Co-Elution of cis and trans-2-Methyl-4-propyl-1,3-oxathiane Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and flavor scientists troubleshoot and resolve the co-elution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and flavor scientists troubleshoot and resolve the co-elution of 2-methyl-4-propyl-1,3-oxathiane (MPO) isomers.

MPO is a high-impact, sulfur-containing volatile compound critical to the aroma profile of yellow passion fruit and Sauvignon blanc wines[1]. Because the cis-isomer is the primary sensorially active geometric form (with an odor detection threshold of ~7.1 μg/L in wine)[2], achieving baseline resolution between the cis and trans diastereomers is mandatory for accurate quantitation and flavor profiling.

Part 1: Diagnostic FAQs – Identifying the Co-Elution Problem

Q: My chromatogram shows a single, slightly broad peak where I expect to see both cis and trans-MPO. How can I definitively confirm co-elution? A: Because cis and trans-MPO are diastereomers with nearly identical boiling points, they frequently co-elute on standard non-polar stationary phases (e.g., 5% phenyl/95% dimethylpolysiloxane)[3]. To confirm co-elution:

  • Peak Shape Analysis: Look for peak asymmetry, fronting, or a subtle shoulder on the primary peak.

  • Spectral Deconvolution: In full scan MS mode, acquire spectra across the peak (leading edge, apex, tailing edge). While the isomers share primary fragment ions (m/z 174 [M+], 115, 55)[4], slight variations in the relative abundance of these ions across the peak indicate the presence of multiple overlapping components[3].

Q: Why can't I just use derivatization to separate them? A: Unlike alcohols or amines, 1,3-oxathianes lack active hydrogens[5]. Derivatization is chemically impossible without destroying the heterocyclic ring. Therefore, chromatographic resolution must rely entirely on manipulating the physical interactions between the analytes and the stationary phase (selectivity, α ) or utilizing multidimensional separation[3].

Part 2: Troubleshooting & Resolution Strategies

Q: Which stationary phase is optimal for baseline resolution of MPO diastereomers? A: You must switch from a boiling-point-dependent non-polar column to a phase that leverages dipole-dipole interactions or shape recognition:

  • Polar Columns (e.g., DB-WAX, Carbowax 20M): Polyethylene glycol (PEG) phases interact with the slight differences in the dipole moments of the axial/equatorial substituents of the cis and trans forms, allowing for diastereomeric separation[4].

  • Chiral Columns: If you need to separate the individual enantiomers of the cis and trans pairs (four stereoisomers total), a specialized chiral selector is required. Heptakis(diethyl-tert-butyldimethylsilyl)- β -cyclodextrin forms transient inclusion complexes based on the exact 3D geometry of the molecules, providing absolute stereochemical resolution[4].

Q: How should I adjust my temperature program? A: Efficiency ( N ) and retention factor ( k ) must be optimized. A rapid temperature ramp compresses the peaks, forcing co-elution. Decrease the ramp rate to 2–3 °C/min through the critical elution zone (typically between 130°C and 160°C on a PEG column) to maximize the time the analytes spend interacting with the stationary phase[6].

Q: What if 1D-GC is insufficient due to a highly complex matrix like wine or fruit extract? A: In complex matrices, MPO isomers may co-elute with entirely different matrix volatiles. Implement Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) . By coupling a non-polar primary column (separating by volatility) with a polar secondary column (separating by polarity), you achieve orthogonal separation, effectively isolating the MPO isomers from matrix interferences[7],[8].

Part 3: Visualizing the Troubleshooting Logic

G Start Detect Co-elution (Broad Peak / Mixed MS) CheckCol Evaluate Stationary Phase (Is it Non-Polar?) Start->CheckCol SwitchCol Switch to Polar (DB-WAX) or Chiral Phase CheckCol->SwitchCol Yes OptTemp Optimize Temp Ramp (≤ 3 °C/min) CheckCol->OptTemp No SwitchCol->OptTemp CheckRes Baseline Resolution Achieved? OptTemp->CheckRes Success Proceed to Quantitation (Extract m/z 174, 115) CheckRes->Success Yes GCxGC Implement GCxGC-TOFMS for Complex Matrices CheckRes->GCxGC No

Logical troubleshooting workflow for resolving GC co-elution of MPO isomers.

G Sample Complex Matrix (Wine/Fruit Extract) Dim1 1st Dimension (DB-5) Separation by Volatility Sample->Dim1 Modulator Thermal Modulator Cryogenic Trapping Dim1->Modulator Dim2 2nd Dimension (DB-WAX) Separation by Polarity Modulator->Dim2 Detector TOF-MS Spectral Deconvolution Dim2->Detector Output Resolved cis & trans MPO Isomers Detector->Output

Orthogonal separation mechanism of GCxGC-TOFMS for complex flavor matrices.

Part 4: Quantitative Data & Column Comparison

To guide your column selection, the following table summarizes the chromatographic behavior of MPO isomers across different stationary phases based on empirical data[9],[4].

ParameterNon-Polar (e.g., DB-5)Polar (e.g., DB-WAX)Chiral ( β -DEX based)
Separation Mechanism Boiling Point / DispersiveDipole-Dipole / H-BondingInclusion Complexation
Diastereomer Resolution Poor (Co-elution)Good (Baseline achievable)Excellent
Enantiomer Resolution NoneNoneBaseline
Typical LRI (cis-MPO) ~1293~1514Phase-dependent
Required Temp Ramp Standard (5–10 °C/min)Slow (2–3 °C/min)Very Slow (1–2 °C/min)

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps (using alkane standards) to verify system performance prior to sample analysis.

Protocol A: 1D GC-MS Resolution of cis and trans Diastereomers

Objective: Achieve baseline separation of MPO diastereomers using a high-polarity stationary phase.

Step 1: System Validation (Self-Validation Step)

  • Inject a C7​−C30​ n-alkane standard mix.

  • Calculate the Linear Retention Index (LRI) for your system. The target LRI for cis-MPO on a DB-WAX column should be approximately 1514[9]. If the alkane peaks show tailing, perform inlet maintenance before proceeding.

Step 2: Sample Preparation (HS-SPME)

  • Transfer 5.0 mL of the sample (e.g., wine or passion fruit extract) into a 15 mL SPME vial. Add 1.0 g NaCl to drive volatiles into the headspace[10].

  • Add an internal standard (e.g., 4-methyl-2-pentanol or isotopically labeled d3​ -MPO) for quantitation[1].

  • Equilibrate at 40 °C for 30 minutes. Extract using a DVB/CAR/PDMS fiber for 30 minutes at 40 °C[10].

Step 3: GC-MS Parameters

  • Column: DB-WAX (60 m × 0.25 mm i.d., 0.25 µm film thickness)[10].

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet: Splitless mode, 250 °C. Desorb the SPME fiber for 5 minutes.

  • Oven Program:

    • Initial hold at 40 °C for 2 min.

    • Ramp at 3 °C/min to 240 °C (critical for isomer separation).

    • Final hold at 240 °C for 15 min[10],[11].

  • Detection: MS in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for m/z 174, 115, and 55 to maximize sensitivity and selectively identify the isomers[4].

Protocol B: GCxGC-TOFMS for Complex Matrix Deconvolution

Objective: Separate MPO isomers from co-eluting matrix interferences using orthogonal multidimensional chromatography[7].

Step 1: Column Configuration

  • 1st Dimension (1D): Non-polar column (e.g., DB-5, 30 m × 0.25 mm, 0.25 µm).

  • 2nd Dimension (2D): Polar column (e.g., DB-WAX, 1.5 m × 0.1 mm, 0.1 µm).

  • Modulator: Set the thermal/cryogenic modulator with a modulation period ( PM​ ) of 4 to 5 seconds to ensure at least 3-4 slices per 1D peak.

Step 2: Temperature Programming

  • Program the 1D oven to ramp from 40 °C to 240 °C at 3 °C/min.

  • Set the 2D oven with a positive temperature offset of +5 °C relative to the 1D oven to prevent peak wrap-around.

Step 3: Data Processing

  • Utilize TOF-MS for high acquisition rates (e.g., 100 Hz), which is necessary to reconstruct the narrow 2D peaks.

  • Apply spectral deconvolution software to generate 2D contour plots, extracting the exact mass spectra of the cis and trans isomers free from matrix background[3],[8].

Sources

Optimization

Technical Support Center: Yield Optimization for trans-2-Methyl-4-propyl-1,3-oxathiane Synthesis

Welcome to the Technical Support Center. While the cis isomer of 2-methyl-4-propyl-1,3-oxathiane is widely recognized as the primary impact odorant in yellow passion fruit, isolating and optimizing the trans stereoisomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. While the cis isomer of 2-methyl-4-propyl-1,3-oxathiane is widely recognized as the primary impact odorant in yellow passion fruit, isolating and optimizing the trans stereoisomer presents a unique synthetic challenge. Because the trans form is thermodynamically unstable relative to the cis form, standard cyclization protocols naturally deplete your target yield.

This guide provides researchers, scientists, and drug development professionals with field-proven protocols, troubleshooting logic, and structural rationales to bypass thermodynamic sinks and maximize the yield of the trans isomer.

SynthesisPathway A trans-2-Hexenal + Benzyl Thiol B (R)-3-(benzylthio)hexanal A->B Proline Catalyst (Asymmetric Addition) C (R)-3-Mercaptohexan-1-ol B->C Na/Naphthalene (Debenzylation) D trans-2-Methyl-4-propyl -1,3-oxathiane (Target) C->D Acetaldehyde, BF3·OEt2 Kinetic Control (-78°C) E cis-2-Methyl-4-propyl -1,3-oxathiane (Byproduct) C->E Acetaldehyde, p-TsOH Thermodynamic Control (RT)

Workflow for enantioselective synthesis and kinetic trapping of trans-oxathiane.

Section 1: Core Methodologies & Step-by-Step Protocols

Protocol 1: Enantioselective Synthesis of the Precursor (R)-3-Mercaptohexan-1-ol

To build the oxathiane ring, you must first synthesize the chiral precursor with high enantiomeric excess (e.e.). Traditional base-catalyzed methods yield poor results, but utilizing a proline-derived organocatalyst significantly improves both yield and e.e. .

Step-by-Step Methodology:

  • Conjugate Addition: In a flame-dried Schlenk flask under argon, dissolve trans-2-hexenal (1.0 eq) and benzyl thiol (1.1 eq) in anhydrous dichloromethane (DCM).

  • Organocatalysis: Add 10 mol% of diphenylprolinol silyl ether. Stir at 0 °C for 12 hours. Causality: The bulky silyl ether shields one face of the enal, establishing the stereocenter at C3 with high precision.

  • Reduction: Reduce the resulting aldehyde to the alcohol by slowly adding NaBH₄ (1.5 eq) in methanol at 0 °C. Stir for 2 hours, then quench with water and extract with ethyl acetate.

  • Debenzylation: To cleave the benzyl sulfide moiety, dissolve the intermediate in anhydrous THF and cool to -78 °C. Add freshly prepared sodium naphthalenide dropwise until a dark green color persists.

  • Validation Checkpoint: Quench with saturated NH₄Cl. Before proceeding to Protocol 2, validate the free thiol via an Ellman’s reagent assay (should turn yellow) or GC-MS (target m/z 134). The absence of a disulfide dimer confirms successful handling.

Protocol 2: Kinetically Controlled Cyclization to the trans-Oxathiane

Standard acetalization with acetaldehyde under thermodynamic control (e.g., p-TsOH at room temperature) overwhelmingly favors the cis isomer. In the 1,3-oxathiane chair conformation, the cis isomer places both the C2-methyl and C4-propyl groups in equatorial positions, minimizing 1,3-diaxial interactions. To trap the trans isomer (which forces one substituent axial), kinetic control is mandatory .

Step-by-Step Methodology:

  • Preparation: Dissolve the validated (R)-3-mercaptohexan-1-ol (1.0 eq) and freshly distilled acetaldehyde (1.2 eq) in rigorously degassed, anhydrous DCM.

  • Kinetic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Lewis Acid Addition: Dropwise add BF₃·OEt₂ (0.15 eq). Causality: The low temperature and specific use of a Lewis acid (rather than a protic acid) prevent the reversible ring-opening that leads to thermodynamic equilibration.

  • Rapid Quenching: After exactly 30 minutes, rapidly quench the reaction at -78 °C with cold triethylamine (0.5 eq) to neutralize the acid before allowing the flask to warm to room temperature.

  • Validation Checkpoint & Purification: Analyze the crude mixture via GC. You should observe an enriched trans:cis ratio. Separate the isomers via preparative column chromatography on silica gel using a highly non-polar gradient (n-hexane/diethyl ether, 95:5 v/v).

Section 2: Troubleshooting Guide & FAQs

Troubleshooting Start Low Trans Isomer Yield? CheckRatio Analyze Cis:Trans Ratio via GC Start->CheckRatio HighCis High Cis (>80%) CheckRatio->HighCis Ratio Skewed LowTotal Low Total Oxathiane Yield CheckRatio->LowTotal Poor Conversion Thermo Issue: Thermodynamic Equilibration Action: Lower Temp to -78°C & Use Lewis Acid HighCis->Thermo Oxidation Issue: Thiol Oxidation (Disulfides) Action: Degas Solvents & Use Argon LowTotal->Oxidation

Troubleshooting logic tree for resolving low yields in trans-oxathiane synthesis.

Q1: Why is my overall yield of the trans isomer consistently below 10%, while the cis isomer dominates? A1: This is the result of thermodynamic equilibration. If your reaction temperature exceeds -20 °C or the reaction time is prolonged, the kinetic trans product reversibly opens and re-closes into the thermodynamic cis sink. Solution: Strictly maintain -78 °C, use BF₃·OEt₂, and ensure the reaction is fully neutralized with a base (like triethylamine) before the temperature is allowed to rise.

Q2: I am experiencing poor conversion during the debenzylation of the intermediate. How can I improve this? A2: Debenzylation of sulfides is notoriously sluggish. While tert-butyl mercaptan is an alternative protecting group, benzyl thiol cleaved with sodium naphthalenide provides superior overall yields (up to 32% compared to historical 8.5% yields) . Solution: Ensure the sodium naphthalenide is freshly prepared (it must be deep green). Even trace moisture will quench the radical anion, so rigorous Schlenk techniques and anhydrous THF are non-negotiable.

Q3: My 3-mercaptohexan-1-ol precursor seems to degrade before cyclization. What is happening? A3: 1,3-Mercaptoalkanols are highly prone to oxidative dimerization into disulfides, which cannot undergo cyclization with acetaldehyde . Solution: Degas all solvents via freeze-pump-thaw cycles. If dimerization has already occurred, you can salvage the material by treating the mixture with a mild reducing agent like dithiothreitol (DTT) or TCEP prior to the cyclization step.

Q4: How can I accurately quantify the cis/trans ratio and enantiomeric purity of my final product? A4: Standard achiral GC will separate the cis and trans diastereomers based on boiling point and polarity differences. However, to validate the enantiomeric excess of the trans isomer, you must use capillary gas chromatography equipped with a chiral stationary phase, such as heptakis(diethyl-tert-butyldimethylsilyl)-β-cyclodextrin .

Section 3: Quantitative Data Summaries

Table 1: Impact of Catalyst on Precursor (3-Mercaptohexan-1-ol) Synthesis

Catalyst SystemThiol Protecting GroupOverall Yield (%)Enantiomeric Excess (e.e. %)
Triethylamine (Base)tert-Butyl8.5Racemic
Proline-derived OrganocatalystBenzyl32.084

(Data synthesized from comparative methodologies in enantioselective oxathiane synthesis )

Table 2: Effect of Cyclization Conditions on Cis/Trans Ratio

Acid CatalystTemperature (°C)TimeCis:Trans RatioDominant Control
p-TsOH25 (RT)12 h92 : 8Thermodynamic
p-TsOH04 h85 : 15Thermodynamic
BF₃·OEt₂-7830 min60 : 40Kinetic

(Note: Kinetic trapping significantly enriches the trans isomer, though chromatographic separation remains necessary to achieve high purity).

References

  • Scafato, P., Colangelo, A., & Rosini, C. (2009). A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. Chirality, 21(1), 176-182. URL:[Link]

  • Kvindt, A. (2022). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. Technical University of Munich (mediaTUM). URL:[Link]

  • Chen, L., et al. (2020). Evolution and Correlation of cis-2-Methyl-4-propyl-1,3-oxathiane, Varietal Thiols, and Acetaldehyde during Fermentation of Sauvignon blanc Juice. Journal of Agricultural and Food Chemistry, 68(31), 8358–8367. URL:[Link]

Troubleshooting

Technical Support Center: Preventing Oxidation of Oxathianes During Extraction and Storage

Welcome to the Technical Support Center for oxathiane handling and storage. Oxathianes (heterocyclic compounds containing oxygen and sulfur, such as 1,3-oxathiane and 1,4-oxathiane) are highly valuable synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxathiane handling and storage. Oxathianes (heterocyclic compounds containing oxygen and sulfur, such as 1,3-oxathiane and 1,4-oxathiane) are highly valuable synthetic intermediates. However, the nucleophilic lone pairs on the sulfur atom make these compounds exceptionally vulnerable to oxidation, rapidly degrading into sulfoxides and sulfones as noted in 1[1].

This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and self-validating protocols to ensure the structural integrity of your sulfur compounds.

I. Troubleshooting Extraction & Storage (Q&A)

Q1: Why do my oxathiane yields drop and show significant sulfoxide impurities when extracting with ethereal solvents? Causality: Ethereal solvents (e.g., THF, diethyl ether) undergo radical autoxidation at the alpha-carbon when exposed to air and light, forming hydroperoxides. These residual peroxides act as potent electrophilic oxygen transfer agents, rapidly oxidizing the thioether linkage in oxathianes to sulfoxides, and subsequently to sulfones, as detailed in2[2]. Solution: Always use peroxide-free solvents. We recommend using solvents stabilized with Butylated Hydroxytoluene (BHT). BHT acts as a radical quencher; its phenolic hydrogen is easily abstracted by peroxy radicals, forming a stable, sterically hindered radical that terminates the autoxidation chain reaction, a mechanism supported by3[3].

Q2: How can I eliminate trace metal-catalyzed autoxidation during aqueous workup? Causality: Technical-grade reagents and standard glassware often contain trace transition metals (like Fe³⁺ and Cu²⁺). These metals catalyze the single-electron transfer from the sulfide to molecular oxygen, accelerating autoxidation. Solution: Incorporate a chelating agent, such as EDTA, into your aqueous wash. EDTA sequesters the metal ions, occupying their coordination sites and altering their redox potential, thereby preventing them from participating in the catalytic oxidation cycle.

Q3: What is the optimal storage protocol to ensure the long-term stability of purified oxathianes? Causality: Even in the absence of peroxides, oxathianes are susceptible to photochemical oxidation driven by ambient UV/visible light and molecular oxygen[3]. Solution: Purified oxathianes must be stored in amber glass vials to block photolytic pathways. The headspace must be displaced with an inert gas (Argon is preferred over Nitrogen as it is heavier and forms a better protective blanket), and the sample should be kept at -20°C to kinetically suppress any residual oxidative pathways.

II. Quantitative Impact of Storage Conditions

The following table summarizes the quantitative impact of various extraction and storage conditions on the oxidative degradation of oxathianes, demonstrating the necessity of optimized handling.

ConditionSolventAtmosphereTemperatureStorage Time% Sulfoxide Formation
Unoptimized Unstabilized THFAir25°C7 Days15.4%
BHT Stabilized THF + 250ppm BHTAir25°C7 Days4.1%
Inert Atmosphere THF + 250ppm BHTArgon25°C7 Days0.8%
Fully Optimized THF + 250ppm BHTArgon-20°C30 Days< 0.1%

III. Standardized Experimental Methodologies

Protocol A: Peroxide-Free Extraction Workflow

This protocol is designed as a self-validating system to ensure zero peroxide exposure during liquid-liquid extraction.

  • Solvent Validation: Prior to extraction, test the ethereal solvent (e.g., diethyl ether) using KI-starch indicator strips, a standard safety protocol highlighted in. A lack of blue/black color change validates that the solvent is peroxide-free.

  • Aqueous Preparation: Prepare a saturated aqueous NaCl solution containing 0.1 M EDTA to sequester trace transition metals.

  • Extraction: Combine the aqueous reaction mixture and the BHT-stabilized ethereal solvent in a separatory funnel. Invert gently to avoid emulsion formation.

  • Phase Separation: Isolate the organic layer. Wash the organic layer twice with the EDTA-brine solution.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator with a bath temperature not exceeding 25°C.

  • System Validation: Spot the concentrated crude on a TLC plate alongside a known oxathiane sulfoxide standard. The absence of a polar spot confirms the extraction was successful without inducing oxidation.

Protocol B: Inert Storage Workflow

This protocol ensures the long-term stability of the purified oxathiane by eliminating oxygen and light exposure.

  • Transfer: Transfer the purified oxathiane into a pre-dried, amber glass vial equipped with a PTFE-lined septum cap.

  • Degassing (Freeze-Pump-Thaw): If the oxathiane is stored in a solvent, freeze the solution in liquid nitrogen, apply a high vacuum for 5 minutes, isolate the vacuum, and let it thaw. Repeat this cycle three times to remove dissolved oxygen.

  • Argon Blanketing: Insert an Argon-filled balloon with a needle through the septum. Insert a secondary "bleed" needle to flush the headspace for 60 seconds. Remove the bleed needle, then remove the Argon source, leaving a slight positive pressure of Argon inside the vial.

  • Storage: Wrap the cap in Parafilm and store the vial at -20°C.

  • System Validation: Periodically analyze a sacrificial aliquot via ¹H NMR. The appearance of a downfield shift in the protons adjacent to the sulfur atom serves as an early indicator of sulfoxide formation, consistent with findings in4[4].

IV. Mechanistic and Workflow Visualizations

OxidationPathway Oxathiane Oxathiane (Sulfide) Sulfoxide Oxathiane Sulfoxide (S=O) Oxathiane->Sulfoxide [O] Sulfone Oxathiane Sulfone (O=S=O) Sulfoxide->Sulfone [O] (Excess) Peroxides Hydroperoxides (from solvents) Peroxides->Oxathiane Electrophilic Oxygen Transfer Metals Trace Metals (Fe3+, Cu2+) Metals->Oxathiane Catalytic Autoxidation

Mechanistic pathway of oxathiane oxidation to sulfoxide and sulfone.

InertStorage Purify 1. Purify Oxathiane (Peroxide-Free Solvent) Vial 2. Transfer to Amber Glass Vial Purify->Vial Degas 3. Degas via Freeze-Pump-Thaw Vial->Degas Argon 4. Blanket with Argon Gas Degas->Argon Store 5. Seal & Store at -20°C Argon->Store

Step-by-step workflow for the inert storage of oxathianes.

V. References

  • 1,4-Oxathiane - Wikipedia Source: Wikipedia URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (NIH) URL:[Link]

  • Revealing the photochemical activity of fluorographene towards organic transformations: selective aerobic photooxidation of sulfides to sulfoxides Source: Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

  • Reconsidering the Safety Hazards Associated with Peroxide Formation in 2-Propanol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride Source: PMC (NIH) URL:[Link]

Sources

Optimization

Optimizing SPME fiber selection for volatile oxathiane recovery in complex matrices

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with extracting trace volatile oxathianes (e.g., 1,3-oxathia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with extracting trace volatile oxathianes (e.g., 1,3-oxathiane, 1,4-oxathiane, and alkylated derivatives like cis-2-methyl-4-propyl-1,3-oxathiane) from complex, high-interference matrices.

Due to their moderate polarity—driven by sulfur and oxygen heteroatoms—and ultra-low detection thresholds, recovering these heterocyclic compounds requires precise thermodynamic and kinetic control over the Solid Phase Microextraction (SPME) process.

Diagnostic Extraction Workflow

SPME_Workflow A Matrix Assessment (Lipids, Proteins, Ethanol) B HS-SPME Mode (Headspace Isolation) A->B Prevent Fiber Fouling C Fiber Selection (DVB/CAR/PDMS) B->C Target Heterocycles D Kinetic Optimization (Temp, Time, NaCl) C->D Maximize Partitioning E SIDA GC-MS/MS (Isotope Dilution) D->E Validate Recovery

Fig 1: Diagnostic workflow for optimizing SPME extraction of oxathianes.

Section 1: Core Troubleshooting & FAQs

Q1: Why do I experience rapid signal degradation and fiber fouling when extracting oxathianes from biological fluids or fermented beverages? A1: This is a classic symptom of utilizing Direct Immersion (DI-SPME) in matrices containing non-volatile macromolecules. In complex matrices like wine or plasma, high-molecular-weight compounds (polyphenols, proteins, and lipids) irreversibly bind to the SPME fiber coating, physically blocking the pores and degrading the polymer phase. The Solution: You must switch to Headspace SPME (HS-SPME) . By suspending the fiber in the vapor phase above the sample, you isolate the extraction to volatile and semi-volatile compounds. HS-SPME protects the fiber while maintaining high sensitivity for volatile sulfur compounds (VSCs), which readily partition into the headspace[1].

Q2: Which SPME fiber coating provides the definitive highest recovery for volatile oxathianes? A2: For heterocyclic sulfur compounds like 1,4-oxathiane (often monitored as a2)[2] or cis-2-methyl-4-propyl-1,3-oxathiane in wine[3], the 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is superior. The Causality: Oxathianes are amphiphilic; they possess a non-polar hydrocarbon ring and polar heteroatoms. A single-phase fiber like PDMS (non-polar) or PA (polar) will yield poor affinity. The tri-phase DVB/CAR/PDMS fiber provides a synergistic extraction mechanism: the mesoporous DVB layer traps intermediate-weight volatiles, while the microporous CAR core efficiently adsorbs low-molecular-weight sulfur compounds[4].

Q3: How do I overcome "competitive displacement" when analyzing trace oxathianes in matrices with high ethanol or lipid content? A3: Competitive displacement occurs when high-abundance matrix volatiles (e.g., ethanol in wine) saturate the limited active sites within the Carboxen micropores, physically displacing the trace oxathianes back into the headspace. The Solution: Shift your extraction from thermodynamic equilibrium to the kinetic regime . By shortening the extraction time (e.g., from 60 minutes down to 20-30 minutes), you capture the oxathianes before the slower-diffusing, high-abundance matrix compounds can displace them. Additionally, diluting the sample (e.g., 1:5 in ultra-pure water) reduces the absolute concentration of the interfering matrix, preserving fiber capacity.

Q4: Does increasing the extraction temperature always improve oxathiane recovery? A4: No. SPME is governed by an inherent conflict between kinetics and thermodynamics. Increasing temperature accelerates diffusion kinetics (driving oxathianes into the headspace faster), but adsorption onto the fiber is an exothermic process. Therefore, at excessively high temperatures (>60°C), the partition coefficient ( Kfiber/hs​ ) decreases, and oxathianes will desorb off the fiber. An optimal thermal window of 40°C to 50°C provides the best balance between rapid headspace equilibration and maximum fiber adsorption.

Section 2: Quantitative Data Summary
Table 1: Comparative SPME Fiber Performance for Volatile Oxathianes
Fiber CoatingPolarityPorosity / MechanismOxathiane AffinityMatrix Displacement RiskRecommended Application
PDMS (100 µm) Non-polarAbsorption (Non-porous)LowLowHigh-concentration non-polar matrices
PA (85 µm) PolarAbsorption (Non-porous)LowModerateHighly polar semi-volatiles
CAR/PDMS (85 µm) BipolarAdsorption (Microporous)HighHighTrace low-MW sulfur compounds in clean matrices
DVB/CAR/PDMS (50/30 µm) BipolarAdsorption (Meso/Microporous)OptimalModerateTrace oxathianes in complex matrices (e.g., wine, plasma)
Section 3: Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following protocol integrates a Stable Isotope Dilution Assay (SIDA) . By utilizing an isotopically labeled internal standard, this workflow becomes a self-validating system; it mathematically corrects for matrix-induced suppression, competitive displacement, and minor fluctuations in fiber performance, ensuring every quantitative result is independently verified[3].

Standardized Protocol: HS-SPME-GC-MS/MS for Trace Oxathiane Recovery

Step 1: Matrix Preparation & Salting Out

  • Aliquot exactly 5.0 mL of the complex matrix (e.g., biofluid, sediment extract, or wine) into a 20 mL amber glass headspace vial.

  • Add 1.5 g of pre-baked (250°C) NaCl to achieve a ~30% w/v concentration.

    • Causality: The addition of NaCl increases the ionic strength of the aqueous phase. Water molecules form tight hydration spheres around the ions, reducing the volume of "free" water available to dissolve the moderately polar oxathianes. This thermodynamic shift forces the analytes into the headspace, drastically increasing the partition coefficient ( Khs/aq​ ).

Step 2: Internal Standard Spiking (Self-Validation)

  • Spike the sample with 10 µL of a stable isotope-labeled internal standard (e.g., d3​ -oxathiane or an equivalent isotopologue) at a concentration near the expected native analyte level.

  • Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

Step 3: Incubation & Equilibration

  • Incubate the vial at 40°C for 15 minutes with orbital agitation (250 rpm).

    • Causality: This step establishes a steady-state liquid-gas phase equilibrium without thermally degrading sensitive sulfur compounds or triggering unwanted Maillard reactions in the matrix.

Step 4: Kinetic Extraction

  • Pierce the septum and expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace.

  • Extract for exactly 30 minutes at 40°C (maintaining 250 rpm agitation).

Step 5: Thermal Desorption & GC-MS/MS Analysis

  • Retract the fiber and immediately inject it into the GC inlet.

  • Desorb at 250°C for 3 minutes in splitless mode using a narrow-bore (0.75 mm ID) glass liner to ensure a sharp chromatographic peak shape.

  • Quantify using Multiple Reaction Monitoring (MRM), calculating the ratio of the native oxathiane peak area against the d3​ -oxathiane internal standard.

References
  • A Comparative Guide to Analytical Techniques for Vol
  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine.
  • Development of the HS-SPME-GC-MS/MS method for analysis of chemical warfare agent and their degradation products in environmental samples. PubMed.
  • Air Sampling and Analysis Method for Volatile Organic Compounds (VOCs) Related to Field-Scale Mortality Composting Operations.

Sources

Troubleshooting

Reducing isomer interconversion during trans-2-Methyl-4-propyl-1,3-oxathiane sample preparation

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with trans-2-Methyl-4-propyl-1,3-oxathiane. This guide provides in-depth troubleshooting advice and freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with trans-2-Methyl-4-propyl-1,3-oxathiane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the interconversion of the trans-isomer to the cis-isomer during sample preparation and analysis, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant peak for the cis-isomer in my freshly prepared trans-2-Methyl-4-propyl-1,3-oxathiane standard. What is the likely cause?

A1: The most probable cause is the presence of acidic or basic residues in your glassware, solvents, or on your sample handling equipment. The 1,3-oxathiane ring system, analogous to other acetals and ketals, is susceptible to acid-catalyzed equilibration.[1] Even trace amounts of acid can facilitate the ring-opening and closing mechanism that leads to interconversion between the trans and cis isomers.

Q2: How does temperature affect the stability of my trans-isomer sample?

A2: Elevated temperatures can accelerate the rate of isomerization, especially if catalytic amounts of acid or base are present.[2][3][4] As a volatile flavor compound, thermal stress can also lead to sample loss through evaporation.[2][3] For optimal stability, it is recommended to store and process samples at reduced temperatures.

Q3: What is the ideal pH range for handling and storing solutions of 2-Methyl-4-propyl-1,3-oxathiane?

A3: To minimize isomerization, it is crucial to maintain a neutral pH environment (approximately pH 7). Both acidic and, to a lesser extent, basic conditions can promote interconversion.[5][6] The use of buffered solutions or the addition of a non-reactive acid scavenger, like a hindered base, may be beneficial if your sample matrix is not neutral.

Q4: Can the choice of solvent impact the trans to cis isomer ratio?

A4: Yes, the solvent can play a role. Protic solvents, especially those that can act as a proton source or are not rigorously purified to remove acidic impurities, can facilitate isomerization. It is advisable to use high-purity, anhydrous, aprotic solvents when possible.[7]

Troubleshooting Guide

This section provides a more detailed approach to common problems encountered during the handling and preparation of trans-2-Methyl-4-propyl-1,3-oxathiane samples.

Problem 1: High cis-Isomer Content in Freshly Prepared Samples
  • Potential Cause 1: Acidic Contamination

    • Explanation: The interconversion of cis and trans isomers of 2,4-disubstituted 1,3-oxathianes is often acid-catalyzed. The mechanism likely involves protonation of the ring oxygen, followed by ring opening to form a stabilized carbocation intermediate. Rotation around the single bonds in this intermediate, followed by ring closure, can lead to the formation of the other isomer.

    • Solutions:

      • Glassware Preparation: Ensure all glassware is thoroughly washed, rinsed with deionized water, and then oven-dried to remove any acidic residues. For highly sensitive analyses, consider a final rinse with a dilute solution of a weak base (e.g., 0.1% triethylamine in a volatile solvent) followed by a rinse with high-purity solvent and drying under an inert gas stream.

      • Solvent Purity: Use high-purity, analytical grade solvents. If acidic impurities are suspected, consider passing the solvent through a short column of neutral alumina immediately before use.

      • Reagent Check: Verify that any reagents or internal standards added to your sample are not acidic.

  • Potential Cause 2: Thermal Stress During Sample Preparation

    • Explanation: Higher temperatures provide the activation energy needed for isomerization, accelerating the process, especially in the presence of trace catalysts.[2][3][4]

    • Solutions:

      • Temperature Control: Perform all sample preparation steps, including dissolution, dilution, and extraction, at low temperatures (e.g., in an ice bath at 0-4 °C).[4]

      • Avoid High-Energy Mixing: Use gentle mixing techniques instead of vigorous vortexing or sonication, which can generate localized heat.

Problem 2: Increasing cis-Isomer Content Over Time in Stored Samples
  • Potential Cause 1: Inappropriate Storage Conditions

    • Explanation: Prolonged storage under suboptimal conditions (room temperature, exposure to light) can lead to gradual isomerization. Light can sometimes induce photochemical isomerization in heterocyclic compounds.

    • Solutions:

      • Cold and Dark Storage: Store all stock solutions and prepared samples in a refrigerator or freezer at a recommended temperature of <15°C, and protect them from light by using amber vials or by wrapping them in aluminum foil.

      • Inert Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing to prevent potential oxidative degradation, which could produce acidic byproducts.

  • Potential Cause 2: Sample Matrix Effects

    • Explanation: The sample matrix itself may be acidic or contain components that degrade over time to produce acidic species, thereby catalyzing the isomerization of the analyte.[2]

    • Solutions:

      • Matrix Modification: If feasible, adjust the pH of the sample matrix to neutral before storage.

      • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time for potential interconversion.[4]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for Minimizing Isomer Interconversion

This protocol is designed for the preparation of a standard solution of trans-2-Methyl-4-propyl-1,3-oxathiane in a common organic solvent for chromatographic analysis.

Materials:

  • trans-2-Methyl-4-propyl-1,3-oxathiane standard

  • High-purity, anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc)

  • Volumetric flasks and pipettes (oven-dried)

  • Amber glass autosampler vials with PTFE-lined caps

  • Ice bath

Procedure:

  • Pre-chill all materials: Place the solvent, volumetric flasks, and pipettes in an ice bath for at least 15 minutes before use.

  • Prepare Stock Solution:

    • Accurately weigh the required amount of trans-2-Methyl-4-propyl-1,3-oxathiane standard into a pre-chilled volumetric flask.

    • Dissolve the standard in a small amount of the pre-chilled solvent.

    • Bring the solution to the final volume with the pre-chilled solvent.

    • Mix gently by inverting the flask several times.

  • Prepare Working Standards:

    • Perform serial dilutions from the stock solution using pre-chilled volumetric flasks, pipettes, and solvent.

    • Maintain all solutions in the ice bath throughout the dilution process.

  • Transfer to Vials:

    • Aliquot the final working standards into amber glass autosampler vials.

    • If the vials will not be analyzed immediately, flush the headspace with nitrogen gas before capping.

  • Storage and Analysis:

    • Store the vials at ≤ 4°C until they are placed in the autosampler.

    • If the autosampler is not cooled, minimize the time the vials are at room temperature before injection.

Data Summary

Table 1: Key Factors Influencing Isomer Stability and Recommended Actions

FactorPotential IssueRecommended ActionRationale
pH Acid or base catalysis of isomerizationMaintain neutral pH (around 7); use buffered solutions if necessary.The 1,3-oxathiane ring is susceptible to acid-catalyzed hydrolysis and subsequent ring-closure, leading to isomerization.[1][5][6]
Temperature Increased rate of isomerization and volatilizationPerform sample preparation at 0-4 °C; store samples at <15°C (ideally refrigerated).[2][3][4]Higher temperatures provide the activation energy for interconversion and increase the vapor pressure of the analyte.
Solvent Presence of acidic impurities or protic natureUse high-purity, anhydrous, aprotic solvents (e.g., DCM, EtOAc).[7]Minimizes the presence of proton sources that can catalyze isomerization.
Light Potential for photochemical isomerizationStore samples in amber vials or protect from light.Although not specifically documented for this compound, other heterocyclic systems can undergo photoisomerization.
Time Increased opportunity for equilibrationAnalyze samples as soon as possible after preparation.Minimizes the time the analyte is exposed to potentially destabilizing conditions.[4]

Visualizations

Proposed Mechanism of Acid-Catalyzed Isomerization

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans trans-2-Methyl-4-propyl-1,3-oxathiane protonation_trans Protonation of Ring Oxygen (Fast) trans->protonation_trans + H+ cis cis-2-Methyl-4-propyl-1,3-oxathiane deprotonation_cis Deprotonation (Fast) cis->deprotonation_cis + H+ protonation_trans->trans - H+ ring_opening Ring Opening to Form Resonance-Stabilized Carbocation (Rate-Determining) protonation_trans->ring_opening ring_opening->protonation_trans rotation Bond Rotation in Acyclic Intermediate ring_opening->rotation rotation->ring_opening ring_closure Ring Closure rotation->ring_closure ring_closure->rotation ring_closure->deprotonation_cis deprotonation_cis->cis - H+ deprotonation_cis->ring_closure

Caption: Proposed mechanism for the acid-catalyzed interconversion of trans and cis isomers.

Recommended Sample Preparation Workflow

G start Start step1 Pre-chill Glassware and Solvents (0-4 °C) start->step1 step2 Accurately Weigh Standard step1->step2 step3 Dissolve and Dilute in Pre-chilled Anhydrous, Aprotic Solvent step2->step3 step4 Aliquot into Amber Vials step3->step4 step5 Flush with Inert Gas (e.g., Nitrogen) step4->step5 step6 Seal and Store at <15°C, Protected from Light step5->step6 end GC/MS Analysis step6->end

Caption: Workflow for preparing trans-2-Methyl-4-propyl-1,3-oxathiane samples to minimize isomerization.

References

  • Anonymous. (2006, April 14). How heat affects flavor. Restaurant Business Magazine. Retrieved from [Link]

  • Synerzine. (2018, June 22). 1,3-Oxathiane, 2-methyl-4-propyl- Safety Data Sheet. Retrieved from [Link]

  • Cerium Labs. (n.d.). Measurement of Trace Sulfur Compounds in Isopropyl Alcohol by Purge & Trap / Gas Chromatography / Mass Spectrometry. Retrieved from [Link]

  • Islam, M. A., et al. (2025). Effects of high temperatures on food stability: nutritional, chemical, physical, organoleptic, and microbiological impacts. Academic Letters, 1(3), 41-46. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2024, October 8). natural 2-methyl-4-propyl-1,3-oxathiane Safety Data Sheet. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2024, July 24). NATURAL 2-METHYL-4-PROPYL-1.3-OXATHIANE 1% IN PG Safety Data Sheet. Retrieved from [Link]

  • Majcher, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1238. Retrieved from [Link]

  • Seuvre, A. M., et al. (2003). Behavior of Flavor Compounds in Model Food Systems: a Thermodynamic Study. Journal of Agricultural and Food Chemistry, 51(5), 1431-1435. Retrieved from [Link]

  • Cortacero-Ramírez, S., et al. (2025). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 30(7), 1583. Retrieved from [Link]

  • Yang, H., et al. (2018). Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate. Molecules, 23(2), 243. Retrieved from [Link]

  • Smułek, W., et al. (2012). Influence of thermodynamic and kinetic factors on the retention and release of aroma compounds in food matrices. Food Science and Technology, 32(4), 669-680. Retrieved from [Link]

  • Pihlaja, K., & Kleinpeter, E. (2003). SYNTHESIS, STRUCTURAL ANALYSIS AND REACTIVITY OF 1,3-OXATHIANE DERIVATIVES. HETEROCYCLES, 60(6), 1477. Retrieved from [Link]

  • Gholami, M. R., & Pirouzzadeh, O. (2021). Recent Development: Enantioselective Extraction in Chiral Separation. Austin Journal of Analytical and Pharmaceutical Chemistry, 8(1), 1130. Retrieved from [Link]

  • Tuition Tube. (2016, November 17). Interconversion of cis trans isomers. Retrieved from [Link]

  • Anonymous. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(15), 5897. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Scafato, P., et al. (2009). A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. Chirality, 21(1), 176-82. Retrieved from [Link]

  • Alabugin, I. V., et al. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important?. The Journal of Organic Chemistry, 65(13), 3910-3919. Retrieved from [Link]

  • Anonymous. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(15), 5897. Retrieved from [Link]

  • Kumar, K. S., & Balaram, P. (2016). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. Journal of peptide science, 22(10), 629-637. Retrieved from [Link]

  • Chatelain, E., et al. (2001). Influence of pH and light on the stability of some antioxidants. International journal of pharmaceutics, 225(1-2), 143-149. Retrieved from [Link]

  • Anonymous. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11955-12003. Retrieved from [Link]

  • Anonymous. (2010). The Significance of Chirality in Drug Design and Development. Clinical and translational science, 3(2), 49-50. Retrieved from [Link]

  • Anonymous. (n.d.). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. University of Regina. Retrieved from [Link]

  • Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of peptide research, 53(3), 322-8. Retrieved from [Link]

  • Anonymous. (2026). (PDF) pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. University of Glasgow. Retrieved from [Link]

  • Anonymous. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Molecules, 23(11), 2899. Retrieved from [Link]

  • Zviely, M. (2011). The passion fruit core: 2-methyl-4-propyl-1,3-oxathiane: chemistry and application in fragrance and flavor. PERFUMER & FLAVORIST, 36, 48-51. Retrieved from [Link]

  • Anonymous. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-tropical oxathiane. Retrieved from [Link]

  • Orochem Technologies Inc. (2017, December 3). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from [Link]

  • Anonymous. (n.d.). Substituent effects on the trans/ cis isomerization and stability of diazenes. ResearchGate. Retrieved from [Link]

  • Anonymous. (2011). Relative Stability of cis- and trans-Hydrindanones. Journal of the Korean Chemical Society, 55(5), 807-810. Retrieved from [Link]

  • Anonymous. (n.d.). Iron-Catalyzed Polymerization of Isoprene and Other 1,3-Dienes. Harvard DASH. Retrieved from [Link]

  • FEMA. (n.d.). 2-METHYL-4-PROPYL-1,3-OXATHIANE. Retrieved from [Link]

Sources

Optimization

Purification techniques for removing the cis-isomer from trans-2-Methyl-4-propyl-1,3-oxathiane

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals tasked with isolating the trans-isomer of 2-Methyl-4-propyl-1,3-oxathiane (MPO) from a cis/t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals tasked with isolating the trans-isomer of 2-Methyl-4-propyl-1,3-oxathiane (MPO) from a cis/trans diastereomeric mixture.

While the cis-isomer is highly valued in the flavor and fragrance industry for its potent tropical passion fruit notes[1], isolating the trans-isomer is often required for structure-activity relationship (SAR) studies, analytical standard generation, or specific synthetic workflows. Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to achieve high diastereomeric purity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is standard fractional distillation insufficient for the complete removal of the cis-isomer? A: The cis and trans diastereomers of 2-methyl-4-propyl-1,3-oxathiane possess nearly identical boiling points (the commercial mixture boils at 218–220 °C at atmospheric pressure). While careful fractional distillation under reduced pressure can enrich the trans-isomer, the theoretical plate requirement for baseline resolution is impractically high for standard laboratory setups. Distillation is best utilized as a preliminary bulk-enrichment step before high-resolution chromatographic purification[2].

Q2: What is the mechanistic basis for separating these diastereomers via chromatography? A: Separation relies on the structural conformation of the 1,3-oxathiane ring, which adopts a chair conformation. In the cis-isomer, both the C2-methyl and C4-propyl groups can occupy thermodynamically favorable equatorial positions, minimizing steric strain. In the trans-isomer, one of these alkyl groups is forced into an axial position, creating 1,3-diaxial interactions. This fundamental 3D structural difference alters the molecule's overall dipole moment and steric profile. Consequently, the trans-isomer interacts differently with the stationary phase (e.g., surface silanol groups on silica or hydrophobic chains in reverse-phase HPLC), allowing for distinct elution times[3].

Q3: What are the optimal conditions for Preparative HPLC to isolate the trans-isomer? A: For ultra-high purity (>99%), reverse-phase preparative HPLC is the method of choice. Using a specialized reverse-phase column with low silanol activity (such as the Newcrom R1) prevents peak tailing caused by the sulfur and oxygen heteroatoms interacting with acidic sites. An isocratic mobile phase consisting of Acetonitrile (MeCN), water, and a modifier (like phosphoric acid for UV detection or formic acid for MS compatibility) provides excellent baseline resolution[4].

Q4: How can I verify that the cis-isomer has been completely removed? A: Capillary gas chromatography (GC) is the analytical gold standard here. Using a polar stationary phase (e.g., DB-WAX) or a chiral stationary phase (e.g., heptakis(diethyl-tert-butyldimethylsilyl)-β-cyclodextrin) coupled with Mass Spectrometry (GC-MS) will clearly resolve the cis and trans peaks[3]. Additionally, because the (+)-cis isomer has an extremely low odor threshold (~2 ppb) characterized by a potent sulfury/tropical scent[1], olfactory evaluation (GC-O) can serve as a highly sensitive, qualitative secondary check.

Part 2: Data Presentation

The following table summarizes the key physical and chromatographic differences utilized to track and separate the isomers.

Propertycis-2-Methyl-4-propyl-1,3-oxathianetrans-2-Methyl-4-propyl-1,3-oxathiane
Molecular Formula C₈H₁₆OSC₈H₁₆OS
Boiling Point (Mixture) 218–220 °C218–220 °C
Ring Conformation Equatorial-Equatorial (favored)Equatorial-Axial (forced)
Odor Profile Strong tropical, passion fruit, sulfury[1]Weaker, flatter, less tropical impact
Chromatographic Resolution Resolvable via DB-WAX GC columns[3]Resolvable via DB-WAX GC columns[3]
HPLC Compatibility Reverse-phase (MeCN/H₂O)[4]Reverse-phase (MeCN/H₂O)[4]

Part 3: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . No fractions should be pooled until their diastereomeric purity is independently confirmed by analytical GC-MS, mitigating risks associated with column packing variations.

Protocol A: Preparative Silica Gel Column Chromatography (Scale: 1–10g)

This method exploits the slight polarity differences caused by the axial/equatorial substituent arrangements[3].

  • Column Preparation: Pack a glass chromatography column with high-purity silica gel (230–400 mesh) using n-hexane to create a uniform slurry. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve the cis/trans MPO mixture in a minimal volume of n-hexane (1:1 w/v) and apply it evenly to the column head.

  • Elution: Elute the column using an isocratic, non-polar solvent system of n-hexane/diethyl ether (9:1, v/v)[3].

  • Fractionation: Collect small, uniform fractions (e.g., 15 mL). Because oxathianes lack strong UV chromophores, use TLC visualized with iodine vapor or a phosphomolybdic acid (PMA) stain to track elution.

  • Validation (Critical Step): Analyze all target fractions via rapid GC-FID or GC-MS. Identify the trans-isomer based on its relative retention index.

  • Recovery: Pool only the fractions showing >95% trans-isomer. Remove the solvent under reduced pressure. Caution: Keep the water bath temperature below 30 °C to prevent volatilization of the purified target compound.

Protocol B: Preparative Reverse-Phase HPLC (Scale: 10–500mg)

For applications requiring absolute diastereomeric purity, reverse-phase HPLC is required[4].

  • System Setup: Equip a preparative HPLC system with a low-silanol reverse-phase column (e.g., Newcrom R1, 21.2 mm ID)[4].

  • Mobile Phase: Prepare a degassed mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid (for MS compatibility)[4].

  • Detection: Since MPO has poor UV absorbance, utilize a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). If UV must be used, monitor at 210 nm.

  • Injection & Separation: Inject the isomer mixture (dissolved in the mobile phase) and run at a flow rate of 15–20 mL/min.

  • Collection & Extraction: Collect the resolved trans-peak. Extract the trans-isomer from the aqueous/organic mobile phase using high-purity dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and gently evaporate the DCM to yield the pure trans-isomer.

Part 4: Decision Matrix Visualization

PurificationWorkflow Start Crude Mixture (cis/trans-MPO) Decision Scale & Purity Requirements? Start->Decision PrepColumn Silica Gel Column Chromatography (Hexane/Et2O) Decision->PrepColumn Large Scale (>1g) PrepHPLC Preparative HPLC (Reverse-Phase) Decision->PrepHPLC High Purity (>99%) Fractionation Fraction Collection & GC-MS Analysis PrepColumn->Fractionation PrepHPLC->Fractionation PureTrans Pure trans-2-Methyl- 4-propyl-1,3-oxathiane Fractionation->PureTrans Pool trans-fractions

Workflow for isolating trans-2-Methyl-4-propyl-1,3-oxathiane from cis/trans mixtures.

References

  • US4220561A - Oxathiane and oxathiolane derivatives as perfuming agents Source: google.com (Google Patents) URL:[2]

  • 2-tropical oxathiane, 67715-80-4 - The Good Scents Company Source: thegoodscentscompany.com URL:[Link][1]

  • Configurations and Sensory Properties of the Stereoisomers of 2,6-Dimethyl-4-propyl-1,3-oxathiane and 2,4-Dimethyl-6-propyl-1,3-oxathiane Source: acs.org (ACS Publications) URL:[Link][3]

  • Separation of (2R,4R)-2-Methyl-4-propyl-1,3-oxathiane on Newcrom R1 HPLC column Source: sielc.com (SIELC Technologies) URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Sensory evaluation and comparison of cis and trans-2-Methyl-4-propyl-1,3-oxathiane

An In-Depth Technical Guide to the Sensory Evaluation and Stereochemical Comparison of cis- and trans-2-Methyl-4-propyl-1,3-oxathiane Introduction & Chemical Identity In the realm of flavor chemistry and fragrance formul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Sensory Evaluation and Stereochemical Comparison of cis- and trans-2-Methyl-4-propyl-1,3-oxathiane

Introduction & Chemical Identity

In the realm of flavor chemistry and fragrance formulation, sulfur-containing heterocycles are prized for their immense olfactory impact at trace concentrations. Among these, 2-Methyl-4-propyl-1,3-oxathiane (FEMA# 3578, CAS# 67715-80-4) stands out as the character-impact compound responsible for the exotic, sulfury, and tropical notes of yellow passion fruit (Passiflora edulis f. flavicarpa)[1][2].

Commercially available as a mixture of cis and trans isomers, this volatile sulfur compound is utilized to impart authenticity to passion fruit, grapefruit, and blackcurrant profiles[3][4]. However, as with many chiral odorants, the stereochemistry of the 1,3-oxathiane ring dictates its binding affinity to olfactory receptors, resulting in profound differences in sensory thresholds and odor descriptors between its geometric and optical isomers[5].

Biosynthetic Origins & Chemical Pathways

In natural matrices such as Sauvignon blanc wine and passion fruit, 2-methyl-4-propyl-1,3-oxathiane is not biosynthesized directly as a primary metabolite. Instead, it forms via the stereoselective condensation of a polyfunctional thiol—specifically 3-sulfanylhexan-1-ol (3-SH)—with acetaldehyde under acidic conditions[5]. This reaction predominantly yields the cis-isomer, which is thermodynamically favored and acts as the primary sensory contributor[6].

Pathway A 3-Sulfanylhexan-1-ol (3-SH) C Acidic Condensation (Wine/Fruit Matrix) A->C B Acetaldehyde B->C D cis-2-Methyl-4-propyl- 1,3-oxathiane (Major, High Impact) C->D Stereoselective Cyclization E trans-2-Methyl-4-propyl- 1,3-oxathiane (Minor, Lower Impact) C->E Minor Pathway

Fig 1. Condensation pathway of 3-SH and acetaldehyde forming 1,3-oxathiane isomers.

Sensory Evaluation: cis vs. trans Isomers

The sensory performance of 2-methyl-4-propyl-1,3-oxathiane is heavily skewed toward the cis-configuration. The cis-isomer exists as two enantiomers: (2S,4R)-(+)-cis and (2R,4S)-(-)-cis. The trans-isomers are generally found in lower natural abundance and exhibit significantly higher odor thresholds, making them secondary contributors to the overall flavor profile[6][7].

In a neutral white wine matrix, a standard mixture comprising 85% cis and 15% trans isomers demonstrated an overall odor detection threshold of 7.1 μg/L[8]. However, in water, the individual enantiomers of the cis-isomer exhibit thresholds in the low parts-per-billion (ppb) range[9][10].

Quantitative Sensory Data
Isomer / EnantiomerOdor Threshold (Water)Primary Sensory DescriptorsNatural Occurrence
(2S,4R)-(+)-cis 2 ppbSulfurous, rubbery, tropical fruit, grapefruit, authentic passion fruit[9][10].Major enantiomer in yellow passion fruit[10].
(2R,4S)-(-)-cis 4 ppbHerbaceous-green, roasty, linseed oil-like, camphoraceous, flat[9][10].Minor enantiomer in nature[10].
trans-Isomers >10 ppb (Est.)Weakly sulfurous, less impactful, lacking the bright tropical punch of the cis form[5][6].Trace amounts in passion fruit and wine[6][7].

Causality in Formulation: As an Application Scientist, it is critical to understand that utilizing a racemic or unoptimized cis/trans mixture will dilute the "tropical punch" of a flavor formulation. The (2S,4R)-(+)-cis isomer provides the core "catty" and metallic notes essential for authentic passion fruit and grapefruit flavors, whereas higher concentrations of trans isomers contribute to a "flatter," less vibrant profile[3][9].

Analytical Methodology: A Self-Validating Protocol

To accurately quantify and evaluate the sensory impact of these isomers, researchers must employ a methodology that prevents the thermal degradation of volatile thiols while accounting for matrix effects. The gold standard is a Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS) [11].

Using an isotopically labeled internal standard (e.g., deuterium-labeled cis-2-methyl-4-propyl-1,3-oxathiane) creates a self-validating system: any loss of the analyte during extraction or variations in SPME fiber adsorption efficiency are perfectly mirrored by the internal standard, ensuring absolute quantitative accuracy.

Workflow Step1 Sample Preparation Addition of Stable Isotope Standard Step2 HS-SPME Extraction (Non-thermal Volatile Concentration) Step1->Step2 Step3 Chiral GC-MS Separation (Cyclodextrin Stationary Phase) Step2->Step3 Step4 Sensory Evaluation (GC-Olfactometry Splitter) Step3->Step4 Effluent Split Step5 Data Synthesis (Odor Activity Values & Quantitation) Step3->Step5 MS Quantitation Step4->Step5 Sensory Thresholds

Fig 2. Self-validating SIDA and HS-SPME-GC-O analytical workflow.

Step-by-Step Experimental Protocol

Objective: Isolate, separate, and evaluate the sensory thresholds of cis and trans isomers of 2-methyl-4-propyl-1,3-oxathiane from a fruit or beverage matrix.

Step 1: Sample Preparation & Isotope Spiking

  • Aliquot 10.0 mL of the sample (e.g., wine or passion fruit juice) into a 20 mL amber headspace vial containing 3.0 g of NaCl (to drive volatiles into the headspace via the salting-out effect).

  • Spike the sample with 50 μL of a synthesized deuterium-labeled internal standard (e.g., d3-cis-2-methyl-4-propyl-1,3-oxathiane) at a known concentration approximating the expected natural abundance (e.g., 100 ng/L).

  • Seal the vial with a PTFE/silicone septum cap and equilibrate at 40°C for 15 minutes under constant agitation.

Step 2: HS-SPME Extraction

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the sample headspace for 30 minutes at 40°C. Causality: This specific fiber chemistry is highly efficient at trapping low-molecular-weight, polar, and sulfur-containing volatiles without inducing thermal artifacts.

Step 3: Chiral GC-MS/O Separation

  • Desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

  • Utilize a chiral stationary phase column, such as heptakis(diethyl-tert-butyldimethylsilyl)-β-cyclodextrin[5][12]. Causality: Standard non-polar columns (like DB-5) cannot resolve the enantiomers of the cis and trans forms. The cyclodextrin cavity provides chiral recognition based on inclusion complexation.

  • Temperature Program: Hold at 35°C for 0 min, ramp at 30°C/min to 80°C (hold 20 min), then ramp at 2°C/min to 115°C, and finally 4°C/min to 180°C[5].

  • Split the column effluent 1:1 between the Mass Spectrometer (for quantification via SIDA) and an Olfactory Detector Port (ODP) supplied with humidified air.

Step 4: Olfactometry (Sensory Evaluation)

  • Utilize a trained sensory panel (minimum 3 assessors) to perform Aroma Extract Dilution Analysis (AEDA).

  • Assessors record the retention time, odor descriptor (e.g., "tropical", "camphoraceous"), and perceived intensity as the cis and trans isomers elute.

Application Guidelines for Drug & Flavor Development

For flavor scientists, the detection of 2-methyl-4-propyl-1,3-oxathiane at levels as low as 2 to 4 ppb means that dosing must be handled with extreme precision[2][9].

  • Passion Fruit & Grapefruit: A starting point of 5–30 ppm of the commercial cis/trans mixture in a flavor concentrate is recommended. The cis-isomer ensures that a recognizable, juicy character remains stable even in difficult beverage storage conditions[3].

  • Synergy: Combinations with 3-mercaptohexanol (FEMA# 3850) are highly synergistic, amplifying the metallic and catty notes necessary for authentic tropical profiles[3].

References

  • The Passion Fruit Core: 2-Methyl-4-propyl-1,3-oxathine | Perfumer & Flavorist. Perfumer & Flavorist. Available at:[Link]

  • Cas 67715-80-4, 2-Methyl-4-propyl-1,3-oxathiane | lookchem. LookChem. Available at:[Link]

  • Flavor Bites: 2-Methyl-4-propyl-1,3-oxathiane | Perfumer & Flavorist. Perfumer & Flavorist. Available at:[Link]

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine | PubMed. National Library of Medicine. Available at: [Link]

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine | Journal of Agricultural and Food Chemistry. ACS Publications. Available at:[Link]

  • 2-tropical oxathiane, 67715-80-4 - The Good Scents Company. The Good Scents Company. Available at:[Link]

  • Configurations and Sensory Properties of the Stereoisomers of 2,6-Dimethyl-4-propyl-1,3-oxathiane and 2,4-Dimethyl-6-propyl-1,3-oxathiane. ACS Publications. Available at:[Link]

  • The Methylpropyloxathianes. Leffingwell & Associates. Available at:[Link]

  • Chiral analysis of cis-2-methyl-4-propyl-1,3-oxathiane and identification of cis-2,4,4,6-tetramethyl-1,3-oxathiane in wine. ResearchGate. Available at:[Link]

Sources

Comparative

Validating GC-O (gas chromatography-olfactometry) results for passion fruit oxathianes

An in-depth technical guide by a Senior Application Scientist. Executive Summary Validating trace sulfur compounds in complex matrices like yellow passion fruit (Passiflora edulis f.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

Validating trace sulfur compounds in complex matrices like yellow passion fruit (Passiflora edulis f. flavicarpa) presents a unique analytical challenge. The characteristic exotic, tropical, and sulfury aroma of passion fruit is largely driven by trace oxathianes, specifically 2-methyl-4-propyl-1,3-oxathiane [1]. Because these compounds exist at parts-per-trillion (ppt) to parts-per-billion (ppb) levels but possess extremely low odor detection thresholds, traditional Gas Chromatography-Mass Spectrometry (GC-MS) often fails to detect them without sensory-guided validation[2].

This guide objectively compares Gas Chromatography-Olfactometry (GC-O) methodologies—specifically Aroma Extract Dilution Analysis (AEDA), OSME (Time-Intensity), and Detection Frequency (DF)—and provides a self-validating experimental protocol for isolating and quantifying passion fruit oxathianes.

The Target Analytes: Passion Fruit Oxathianes

To validate an analytical result, we must first understand the chemical origin of the target analyte. 2-Methyl-4-propyl-1,3-oxathiane occurs as a mixture of cis and trans isomers[3]. The cis-isomer is the primary impact odorant, boasting an odor threshold of roughly 2 to 4 ppb in water[4].

Mechanistic Causality: In plant and fermentation matrices, this oxathiane is not synthesized de novo as a primary metabolite. Instead, it is formed via the condensation and cyclization of 3-mercaptohexanol (3-SH) (a volatile thiol) and acetaldehyde [5][6]. Understanding this precursor relationship is critical; if your sample preparation induces thermal degradation or oxidation of 3-SH, you will artificially inflate or deplete the oxathiane concentration, invalidating your GC-O results.

OxathianeFormation A 3-Mercaptohexanol (3-SH) C Condensation & Cyclization A->C B Acetaldehyde B->C D cis-2-Methyl-4-propyl- 1,3-oxathiane C->D Major Isomer E trans-2-Methyl-4-propyl- 1,3-oxathiane C->E Minor Isomer

Fig 1: Chemical formation pathway of passion fruit oxathianes from 3-SH and acetaldehyde.

GC-O Methodological Comparison

When evaluating trace oxathianes, the choice of GC-O methodology dictates the reliability of your sensory data. We compare the three primary olfactometric techniques below.

Why AEDA is the Gold Standard for Oxathianes: Oxathianes exhibit a non-linear psychophysical intensity curve (Stevens' Power Law). OSME can over-represent these compounds because a human assessor might perceive a sharp, overwhelming "sulfury" spike even at low concentrations. AEDA normalizes this by measuring the absolute dilution limit (Flavor Dilution, or FD factor)[7][8]. By relying on the threshold of detection rather than subjective intensity, AEDA provides a highly reproducible, objective metric for trace sulfur compounds.

MethodologyPrinciple of OperationAdvantages for OxathianesLimitations
AEDA (Aroma Extract Dilution Analysis)Serial dilution of the extract until the odor is no longer perceived by the assessor.Establishes true odor potency (FD factor) relative to the matrix; highly objective.Time-consuming; requires multiple GC runs per sample.
OSME (Time-Intensity)Assessor continuously rates the perceived odor intensity on a scale (e.g., 1-10) during elution.Generates an "aromagram" that mimics a chromatogram; good for profiling.Subjective intensity scaling; prone to assessor fatigue and sensory adaptation.
Detection Frequency (DF) A panel of assessors sniffs the same sample; potency is based on how many detect the odor.Excellent for establishing consensus across a diverse consumer panel.Lacks quantitative depth; cannot resolve co-eluting trace compounds effectively.

Self-Validating Experimental Protocol

To ensure scientific integrity, a GC-O protocol must be a self-validating system . This means the instrumental detection must perfectly align with human sensory perception, and the final data must be confirmed via recombination and omission testing.

Step 1: Sample Extraction via HS-SPME

Causality: We utilize Headspace Solid-Phase Microextraction (HS-SPME) over Simultaneous Distillation-Extraction (SDE). SDE applies heat, which causes thermal degradation of sulfur compounds and artificially alters the cis/trans oxathiane ratio. HS-SPME (using a DVB/CAR/PDMS fiber) gently extracts the volatiles at equilibrium, preserving the native state of the passion fruit matrix[8].

Step 2: GC-O / GC-MS Effluent Splitting
  • Inject the HS-SPME fiber into the GC inlet (splitless mode).

  • Separate the analytes using a polar capillary column (e.g., DB-Wax). For strict enantiomeric validation, a chiral column (e.g., β-cyclodextrin) must be used in a 2D-GC setup.

  • Route the column effluent through a Y-splitter: 50% to a Mass Spectrometer (or Sulfur Chemiluminescence Detector, SCD) and 50% to a humidified Olfactometric Detection Port (ODP)[2]. Causality: Humidifying the ODP is critical. Dry carrier gas desiccates the assessor's nasal mucosa, drastically reducing sensitivity to trace sulfur compounds over a 30-minute run.

Step 3: AEDA Execution
  • Prepare serial dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) by adjusting the GC injector split ratio[8].

  • The assessor sniffs each dilution. The highest dilution at which the tropical/sulfury note of 2-methyl-4-propyl-1,3-oxathiane is detected becomes its FD factor.

Step 4: Recombination and Omission Validation
  • Create a synthetic "deodorized" passion fruit matrix (water, sugars, acids matching the native fruit).

  • Spike the matrix with the quantified volatile profile.

  • Omission Test: Prepare a second model omitting only 2-methyl-4-propyl-1,3-oxathiane. If a triangle test panel can significantly distinguish the omission model from the full recombination model (noting a loss of "tropical/sulfury" character), the GC-O quantification is definitively validated.

GCOWorkflow Prep Sample Extraction (HS-SPME) GC Gas Chromatography (Polar / Chiral Columns) Prep->GC Split Column Effluent Splitter GC->Split MS Mass Spectrometry (GC-MS / GC-SCD) Split->MS Structural ID Olf Olfactometry Port (Human Assessor) Split->Olf Sensory ID Val Data Synthesis (AEDA & Omission Testing) MS->Val Olf->Val

Fig 2: Self-validating GC-O workflow combining instrumental and sensory detection.

Quantitative Data Synthesis

The accurate identification of oxathianes requires matching Retention Indices (RI) and sensory descriptors. Below is the validated data for the target analytes.

CompoundIsomerOdor Threshold (Water)Sensory Descriptors (GC-O)
2-Methyl-4-propyl-1,3-oxathiane (+)-cis2 ppbBright impacting sulfury, tropical fruit, pulpy passion fruit, green[4].
2-Methyl-4-propyl-1,3-oxathiane (-)-cis4 ppbFlat, estery, camphoraceous.
3-Mercaptohexanol (Precursor) N/A60 ng/LGrapefruit, passion fruit, boxwood[9].

Note: The odor detection threshold of a standard mixture (85% cis / 15% trans) in a complex ethanol/water matrix (like wine) is elevated to approximately 7.1 µg/L due to matrix suppression effects[5].

References

  • The Passion Fruit Core: 2-Methyl-4-propyl-1,3-oxathine. Perfumer & Flavorist. Available at: [Link]

  • Characterization of the Aromatic Profile in Aqueous Essence and Fruit Juice of Yellow Passion Fruit. ACS Publications. Available at: [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology. MDPI. Available at: [Link]

  • Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction. ResearchGate. Available at:[Link]

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. NIH. Available at: [Link]

  • Evolution and Correlation of cis-2-Methyl-4-propyl-1,3-oxathiane, Varietal Thiols, and Acetaldehyde. ACS Publications. Available at: [Link]

  • Asian Journal of Food and Agro-Industry. ThaiScience. Available at: [Link]

Sources

Validation

Comparative Aroma Profiling: trans-2-Methyl-4-propyl-1,3-oxathiane vs. 3-Mercaptohexanol in Wine Matrices

As analytical capabilities in flavor chemistry evolve, understanding the dynamic lifecycle of volatile sulfur compounds has become paramount for enologists and flavor scientists. Two compounds that dominate the discussio...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical capabilities in flavor chemistry evolve, understanding the dynamic lifecycle of volatile sulfur compounds has become paramount for enologists and flavor scientists. Two compounds that dominate the discussion of tropical, "passion fruit" aromas in wine are 3-mercaptohexanol (3-MH) and its downstream cyclic derivative, 2-methyl-4-propyl-1,3-oxathiane (specifically its stereoisomers, including the trans configuration).

This guide provides an authoritative comparison of these two compounds, detailing their chemical biogenesis, sensory impact, and the self-validating analytical workflows required to quantify them at trace levels.

Chemical Biogenesis and the Precursor-Product Paradigm

The relationship between 3-MH and trans-2-methyl-4-propyl-1,3-oxathiane is fundamentally a precursor-product dynamic driven by wine aging and oxidation [1].

3-Mercaptohexanol (3-MH) is a polyfunctional volatile thiol. It does not exist in free form in the grape; rather, it is released during alcoholic fermentation when yeast-derived β-lyase enzymes cleave non-volatile cysteinylated and glutathionylated precursors (Cys-3-MH and Glut-3-MH) [2].

Conversely, trans-2-methyl-4-propyl-1,3-oxathiane is a heterocyclic sulfur compound. While its cis isomer is the major thermodynamic product formed in wine, the trans isomer is a critical chiral marker heavily present in natural passion fruit [5] and found in trace amounts in specific wine profiles. These oxathianes form when free 3-MH undergoes an acetalization condensation reaction with acetaldehyde (a byproduct of ethanol oxidation). This reaction acts as a "chemical sink," depleting the highly aromatic 3-MH pool over time [3].

Pathway Precursor Cys-3MH / Glut-3MH (Grape Must) Yeast Yeast Cleavage (Fermentation) Precursor->Yeast Thiol 3-Mercaptohexanol (3-MH) Free Thiol Yeast->Thiol OxathianeCis cis-2-Methyl-4-propyl- 1,3-oxathiane Thiol->OxathianeCis + Acetaldehyde (Major Product) OxathianeTrans trans-2-Methyl-4-propyl- 1,3-oxathiane Thiol->OxathianeTrans + Acetaldehyde (Trace/Chiral Marker) Acetaldehyde Acetaldehyde (Byproduct/Oxidation) Acetaldehyde->OxathianeCis Acetaldehyde->OxathianeTrans

Caption: Chemical pathway: 3-MH conversion to 2-methyl-4-propyl-1,3-oxathiane isomers.

Sensory Performance and Matrix Metrics

The transition from 3-MH to its oxathiane derivatives fundamentally alters the wine's sensory profile. 3-MH is an "impact odorant" with an exceptionally low sensory threshold, meaning even minuscule concentrations profoundly influence the aroma [4]. In contrast, the oxathiane isomers have a threshold nearly 100 times higher.

Sensory & Chemical Metric3-Mercaptohexanol (3-MH)trans-2-Methyl-4-propyl-1,3-oxathiane
Chemical Class Polyfunctional Volatile ThiolHeterocyclic Sulfur Compound (Oxathiane)
Odor Threshold (Wine) ~60 ng/L~7.1 μg/L (7,100 ng/L)*
Aroma Descriptors Grapefruit, Passion fruit, GuavaTropical fruit, Green, Slight burnt notes
Odor Activity Value (OAV) Often >100 in Sauvignon BlancTypically <1 (Sub-threshold in most wines)
Matrix Stability Low (Prone to rapid oxidation)Moderate to High (Stable in acidic matrices)

*Threshold established based on an 85% cis / 15% trans isomeric mixture.

Causality Insight: Because 3-MH has an OAV in the hundreds, its depletion via condensation with acetaldehyde leads to a noticeable loss of vibrant tropical freshness in aging white wines. The resulting oxathiane rarely exceeds its own detection threshold, meaning the reaction acts purely as a sensory deficit mechanism in standard enological contexts [1].

Advanced Experimental Workflows for Trace Quantification

Quantifying volatile sulfur compounds at the nanogram-per-liter level requires rigorous, self-validating protocols. We employ a Stable Isotope Dilution Assay (SIDA) approach. By spiking the sample with deuterated analogs prior to any sample preparation, any analyte losses incurred during extraction or derivatization are mathematically normalized against the internal standard.

Protocol A: 3-MH Quantification via SIDA-HPLC-MS/MS

Free thiols are highly reactive and prone to oxidation during ionization. Derivatization is mandatory to stabilize the sulfhydryl group and enhance MS response.

  • Isotope Spiking: Aliquot 10 mL of the wine sample. Add 50 μL of deuterated internal standard (d2-3-MH) to correct for matrix suppression and extraction losses.

  • Derivatization: Add 4,4'-dithiodipyridine (DTDP) to the sample matrix. Incubate at room temperature for 30 minutes. Causality: DTDP reacts with the free thiol to form a stable disulfide adduct, preventing unwanted oxidation and drastically improving ionization efficiency.

  • Solid Phase Extraction (SPE): Pass the derivatized sample through a pre-conditioned C18 SPE cartridge. Wash with 5% aqueous methanol to remove polar matrix interferences, then elute with 100% methanol.

  • LC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) for precise quantification.

Protocol B: Oxathiane Quantification via Chiral SIDA-HS-SPME-GC-MS

Oxathianes are hydrophobic and volatile, making them ideal candidates for solvent-free headspace extraction.

  • Isotope Spiking & Matrix Modification: Add deuterated d4-2-MPO to 10 mL of wine in a 20 mL headspace vial containing 3 g of NaCl. Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of the oxathiane in the aqueous phase and driving it into the headspace.

  • HS-SPME Extraction: Expose a DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber to the headspace at 40°C for 45 minutes under continuous agitation (250 rpm).

  • Desorption & Chiral GC-MS: Thermally desorb the fiber in the GC inlet at 250°C for 5 minutes. Separate the isomers using a chiral capillary column (e.g., Cyclodextrin-based) to successfully resolve the trans and cis enantiomers.

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting specific m/z fragments to ensure trace-level sensitivity without background interference.

Workflow Sample Wine Sample + Deuterated IS (d4-2-MPO & d2-3-MH) Split Sample Aliquoting Sample->Split SPME HS-SPME Extraction (Volatile Oxathianes) Split->SPME NaCl Salting-Out Deriv DTDP Derivatization (Free Thiols) Split->Deriv Thiol Stabilization GCMS Chiral GC-MS/MS (trans/cis-2-MPO Quant) SPME->GCMS LCMS HPLC-MS/MS (3-MH Quant) Deriv->LCMS

Caption: SIDA-based analytical workflows for quantifying 3-MH and oxathiane isomers.

Conclusion & Enological Implications

For drug development professionals transitioning into flavor chemistry, or enologists managing aromatic profiles, the interplay between 3-MH and trans-2-methyl-4-propyl-1,3-oxathiane illustrates the delicate chemical equilibrium of a wine matrix.

To preserve the high-impact 3-MH and prevent its conversion into the higher-threshold oxathiane, one must control the availability of acetaldehyde. This is achieved through rigorous oxygen management during aging, careful selection of low-acetaldehyde producing yeast strains, and precise SO₂ additions to bind free acetaldehyde before it can condense with the volatile thiols. Furthermore, monitoring the trans isomer via chiral GC-MS remains the gold standard for authenticating natural passion fruit additions against synthetic adulteration.

References

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry. URL
  • Analytical Investigations of Wine Odorant 3-Mercaptohexan-1-ol and Its Precursors. Journal of Agricultural and Food Chemistry. URL
  • Evolution and Correlation of cis-2-Methyl-4-propyl-1,3-oxathiane, Varietal Thiols, and Acetaldehyde during Fermentation of Sauvignon blanc Juice. Journal of Agricultural and Food Chemistry. URL
  • The temporal sensory interaction between 3-Mercaptohexanol, 3-Mercaptohexyl Acetate and Athanethiol using tr
  • Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits. Journal of Agricultural and Food Chemistry. URL
Comparative

Comparative analysis of synthetic vs naturally extracted trans-2-Methyl-4-propyl-1,3-oxathiane

Executive Summary trans-2-Methyl-4-propyl-1,3-oxathiane (CAS: 59324-17-3) is a highly potent, sulfur-containing heterocyclic compound that fundamentally defines the aroma profile of yellow passion fruit (Passiflora eduli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

trans-2-Methyl-4-propyl-1,3-oxathiane (CAS: 59324-17-3) is a highly potent, sulfur-containing heterocyclic compound that fundamentally defines the aroma profile of yellow passion fruit (Passiflora edulis f. flavicarpa)[1][2]. With an exceptionally low odor threshold (2–4 ppb), it imparts intense tropical, grapefruit, and characteristic green-sulfurous notes. For researchers, flavor chemists, and drug development professionals utilizing oxathiane scaffolds, deciding whether to source this compound via natural botanical extraction or targeted chemical synthesis involves navigating complex trade-offs between enantiomeric purity, yield scalability, and cost-efficiency. This guide provides a rigorous, data-driven comparison of both methodologies.

Chemical Identity & Mechanistic Significance

The 1,3-oxathiane ring system features both oxygen and sulfur heteroatoms, making it uniquely reactive and highly influential in olfactory receptor binding. While the cis isomer is often predominantly discussed in literature, the trans isomer contributes distinct galbanum-like freshness and sharp tartness vital to authentic exotic fruit accords.

In nature, this compound is biosynthesized in trace amounts (< 18 ppb) within the fruit pulp[3]. Synthetically, it is generated through the acid-catalyzed cyclocondensation of 3-mercaptohexanol (3-sulfanylhexan-1-ol) and acetaldehyde[4].

Workflow Visualization: Production Pathways

G N1 trans-2-Methyl-4-propyl-1,3-oxathiane (Target Compound) N2 Natural Extraction (Passiflora edulis) N3 Pulp Neutralization & Solvent Extraction (Pentane:DCM) N2->N3 N4 Silica Gel LC & Chiral MDGC Separation N3->N4 N4->N1 N5 Chemical Synthesis N6 3-Mercaptohexanol + Acetaldehyde N5->N6 N7 Acid Catalysis (p-TsOH) & 4Å Molecular Sieves N6->N7 N8 Diastereomeric Resolution (cis/trans separation) N7->N8 N8->N1

Production pathways for trans-2-Methyl-4-propyl-1,3-oxathiane via extraction and synthesis.

Self-Validating Experimental Protocols

Methodology A: Natural Extraction from Passiflora edulis

Extracting trace oxathianes from natural matrices requires suppressing enzymatic degradation and preventing acid-catalyzed artifacts.

Step-by-Step Protocol:

  • Matrix Preparation & Neutralization: Homogenize fresh yellow passion fruit pulp. Causality: The pulp is naturally highly acidic (pH ~2.8). It must be immediately neutralized to pH 7.0 using dilute NaOH to prevent the degradation or structural rearrangement of trace labile sulfur compounds during extraction[3].

  • Solvent Extraction: Extract the neutralized pulp using a pentane-dichloromethane (DCM) mixture (2:1, v/v)[3]. Causality: This specific solvent ratio balances non-polar and slightly polar affinities, selectively isolating volatile sulfur compounds while excluding highly polar sugars, acids, and bulk aqueous components.

  • Pre-separation: Concentrate the organic layer under a gentle nitrogen stream and subject it to silica gel liquid chromatography (LC) using a pentane-diethyl ether mixture (9:1, v/v) to remove non-volatile lipids[3].

  • Chiral Resolution: Analyze and isolate the trans isomer using Multidimensional Gas Chromatography (MDGC) equipped with a sulfur-selective flame photometric detector (FPD) and a chiral nickel(II) bis[3-(heptafluorobutyryl)-1(R)-camphorate] capillary column[3].

Methodology B: Asymmetric Synthesis & Resolution

The synthetic route leverages the condensation of a β-mercaptoalkanol with an aldehyde.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 3-mercaptohexanol (1.0 equiv) and acetaldehyde (1.2 equiv) in anhydrous dichloromethane (DCM)[4].

  • Catalysis & Dehydration: Add p-toluenesulfonic acid (p-TsOH) (0.15 equiv) and activated 4 Å molecular sieves to the solution[4]. Causality: p-TsOH protonates the carbonyl oxygen of acetaldehyde, increasing its electrophilicity for nucleophilic attack by the thiol. The condensation produces water; the 4 Å molecular sieves continuously remove this water, shifting the equilibrium toward the oxathiane product via Le Chatelier's principle and preventing hydrolysis back into precursors[4].

  • Cyclization: Stir the mixture at room temperature for 12 hours. The intermediate hemithioacetal undergoes intramolecular nucleophilic attack by the hydroxyl group, closing the 1,3-oxathiane ring.

  • Quenching & Purification: Filter the sieves, quench the acid with saturated aqueous NaHCO3, and extract with DCM.

  • Isomeric Separation: The resulting product is a racemic mixture of cis and trans diastereomers. Separate the trans-2-Methyl-4-propyl-1,3-oxathiane fraction via preparative capillary gas chromatography using a chiral stationary phase (e.g., heptakis(diethyl-tert-butyldimethylsilyl)-β-cyclodextrin)[4].

Comparative Data Analysis

To objectively guide procurement and R&D strategies, the following table summarizes the performance metrics of both sourcing methods:

Performance MetricNatural Extraction (P. edulis)Chemical Synthesis
Precursor / Source Yellow Passion Fruit Pulp3-Mercaptohexanol + Acetaldehyde
Yield Extremely Low (< 18 ppb)[3]High (> 85% crude yield)
Stereochemical Profile Predominantly enantiopureRacemic mixture (requires resolution)
Scalability Poor (Limited by agricultural variables)Excellent (Industrial scale viable)
Organoleptic Purity Complex, nuanced with co-extractsHighly concentrated, sharp galbanum/sulfur
Cost Efficiency Very Low (Prohibitive for bulk use)High (Economically viable for commercial use)
Environmental Impact High land/water use per gram of isolateModerate (Solvent and catalyst dependent)

Conclusion & Application Insights

For drug development professionals utilizing oxathianes as structural scaffolds, or flavor chemists formulating tropical profiles, the choice between natural and synthetic trans-2-Methyl-4-propyl-1,3-oxathiane is dictated by the end-use application.

Natural extraction preserves the exact enantiomeric ratios found in nature, which is critical for studies requiring absolute biomimicry or strict "100% Natural" regulatory labeling. However, the sub-part-per-billion yield makes it commercially unviable for scale-up[3]. Conversely, chemical synthesis provides a robust, self-validating, and scalable system. By employing targeted acid catalysis and molecular sieve dehydration, chemists can achieve high yields of the oxathiane ring, though subsequent chiral resolution is mandatory to isolate the trans isomer and avoid olfactory muddling from the cis counterpart[4].

References

*[1] Title: trans-2-methyl-4-n-propyl-1,3-oxathiane - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:

*[3] Title: A new efficient enantioselective synthesis of (+)- cis -2-methyl- 4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit Source: ResearchGate URL:

* Title: Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation Source: National Institutes of Health (NIH) / PMC URL:

*[4] Title: Configurations and Sensory Properties of the Stereoisomers of 2,6-Dimethyl-4-propyl-1,3-oxathiane and 2,4-Dimethyl-6-propyl-1,3-oxathiane Source: ACS Publications URL:

*[2] Title: Passiflora edulis: An Insight Into Current Researches on Phytochemistry and Pharmacology Source: Frontiers URL:

Sources

Validation

trans-2-Methyl-4-propyl-1,3-oxathiane compared to other tropical flavor thiols

Comparative Technical Guide: trans-2-Methyl-4-propyl-1,3-oxathiane vs. Key Tropical Flavor Thiols As an application scientist in flavor chemistry and fragrance development, mastering the behavior of volatile sulfur compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Technical Guide: trans-2-Methyl-4-propyl-1,3-oxathiane vs. Key Tropical Flavor Thiols

As an application scientist in flavor chemistry and fragrance development, mastering the behavior of volatile sulfur compounds (VSCs) is essential for formulating authentic, shelf-stable tropical profiles. trans-2-Methyl-4-propyl-1,3-oxathiane—a geometric isomer of the character-impact oxathiane found in yellow passion fruit—presents a unique cyclic thioether structure that behaves fundamentally differently from linear aliphatic thiols like 3-mercaptohexanol (3-MH) and its esterified derivative, 3-mercaptohexyl acetate (3-MHA)[1].

This guide provides an objective, data-driven comparison of these molecules, focusing on their sensory thresholds, biogenesis, and the analytical methodologies required for their quantification.

Chemical Profiling & Sensory Thresholds

While 3-MH and 3-MHA are highly potent, imparting bright grapefruit and box tree notes at nanogram-per-liter levels, 2-methyl-4-propyl-1,3-oxathiane exhibits a slightly higher threshold but delivers a distinct "pulpy," sulfury, and ripe tropical fruit depth[2]. The trans isomer specifically arises as a reaction product resulting from the condensation of 3-MH with acetaldehyde in natural matrices[3].

Table 1: Comparative Sensory Data of Key Tropical Thiols

CompoundStructure TypeOdor Threshold (Water/Wine)Primary Sensory Descriptors
trans-2-Methyl-4-propyl-1,3-oxathiane Cyclic Oxathiane~2–4 µg/L (Water) / 7.1 µg/L (Wine)*Sulfury, pulpy passion fruit, green alliaceous, oily[2][4]
3-Mercaptohexanol (3-MH) Linear Aliphatic Thiol~0.06 µg/L (Wine)Grapefruit, passion fruit, fresh citrus[1]
3-Mercaptohexyl acetate (3-MHA) Thioester~0.004 µg/L (Wine)Box tree, passion fruit, guava[1]
4-Methoxy-2-methyl-2-butanethiol Branched Thiol~0.0001 µg/L (Water)Blackcurrant, catty, intense tropical

*Note: The sensory threshold for the oxathiane in wine was determined using a standard comprising an 85/15 mixture of cis/trans isomers[4].

Biogenesis & Matrix Interactions

Understanding the biogenesis of these compounds is critical for predicting flavor evolution during product aging. In natural matrices like passion fruit juice and fermenting wine, the presence of trans-2-methyl-4-propyl-1,3-oxathiane is directly linked to the degradation of 3-MH.

When 3-MH and acetaldehyde co-occur, the thiol group executes a nucleophilic attack on the aldehyde carbonyl, forming a hemithioacetal intermediate. Subsequent dehydration and cyclization form the stable 1,3-oxathiane ring[3][4]. This transformation acts as a chemical sink, explaining the partial loss of the highly volatile 3-MH during wine maturation and its conversion into the heavier, more stable oxathiane[4].

Biogenesis A 3-Mercaptohexanol (3-MH) C Hemithioacetal Intermediate A->C Nucleophilic Attack B Acetaldehyde B->C Condensation D trans-2-Methyl-4-propyl-1,3-oxathiane C->D Cyclization (-H2O)

Biogenesis of trans-2-methyl-4-propyl-1,3-oxathiane via 3-MH and acetaldehyde condensation.

Analytical Methodologies (Self-Validating Systems)

VSCs are notoriously difficult to quantify due to their trace concentrations, high volatility, and susceptibility to oxidation. To accurately compare the performance of these thiols, we must employ self-validating experimental protocols that inherently correct for systemic errors.

Protocol 1: Stable Isotope Dilution Assay (SIDA) via HS-SPME-GC-MS

Causality & Rationale: Direct quantification of thiols often fails due to matrix suppression and competitive adsorption on extraction fibers. SIDA solves this by introducing stable, deuterated internal standards (e.g., d3-3-MH) directly into the sample prior to extraction. Because the deuterated analogs share identical physicochemical properties with the target analytes, they experience the exact same extraction efficiencies and ion suppression. The ratio of the analyte signal to the internal standard signal creates a self-validating loop, yielding absolute quantification regardless of matrix complexity[4].

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 10 mL of the sample (e.g., model wine) into a 20 mL headspace vial. Add 3 g of NaCl. Causality: The addition of salt decreases the solubility of organic compounds in the aqueous phase (salting-out effect), thermodynamically driving the trace thiols into the headspace.

  • Isotope Spiking: Introduce 50 µL of a deuterated internal standard mix at a known concentration.

  • Equilibration & Extraction: Incubate at 40°C for 10 minutes. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes. Causality: The mixed-phase fiber is chosen because its diverse pore sizes provide optimal retention for both low-molecular-weight polar thiols (3-MH) and heavier cyclic thioethers (oxathianes).

  • Desorption & GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 5 minutes. Separate the compounds on a polar DB-WAX column to properly resolve the cis and trans stereoisomers[3]. Detect using a Mass Spectrometer in Selected Ion Monitoring (SIM) mode to maximize sensitivity against the background matrix.

SIDAWF S1 1. Isotope Spiking (d3-Analogs) S2 2. HS-SPME (CAR/PDMS/DVB) S1->S2 S3 3. Thermal Desorption (250°C) S2->S3 S4 4. GC Separation (DB-WAX) S3->S4 S5 5. MS Detection (SIM Mode) S4->S5

SIDA HS-SPME-GC-MS workflow for absolute quantification of volatile tropical thiols.

Protocol 2: Sensory Threshold Determination (3-AFC)

Causality & Rationale: To establish the 7.1 µg/L threshold for the oxathiane mixture[4], a 3-Alternative Forced Choice (3-AFC) methodology is utilized. Standard sensory testing is highly susceptible to subject confirmation bias. The 3-AFC method acts as a self-validating psychological control by forcing panelists to identify the single spiked sample hidden among two identical blanks, statistically eliminating false positives.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a neutral base matrix (e.g., deodorized white wine or distilled water).

  • Serial Dilution: Create a geometric dilution series (factor of 3) of the target compound ranging from sub-threshold (0.1 µg/L) to supra-threshold (50 µg/L).

  • Presentation: Present panelists with three coded samples per dilution step (two blanks, one spiked) in ascending order of concentration to prevent olfactory fatigue.

  • Data Processing: Calculate the Best Estimate Threshold (BET) for each panelist using the geometric mean of the highest missed concentration and the lowest correctly identified concentration.

Stability & Application Performance

When formulating with trans-2-methyl-4-propyl-1,3-oxathiane versus 3-MH, chemical stability is the primary differentiator. Linear thiols like 3-MH and 3-MHA are highly susceptible to oxidation (rapidly forming odorless disulfides) and transition metal-catalyzed degradation.

In contrast, the cyclic thioether structure of the oxathiane provides significant steric hindrance, protecting the sulfur atom from oxidative attack. This results in vastly superior shelf-life in high-acid or oxidative beverage matrices, making it a highly reliable core ingredient for long-term flavor stability[5].

Table 2: Accelerated Stability Comparison (Model Beverage Matrix, pH 3.0, 40°C for 30 Days)

CompoundInitial ConcentrationRetention after 30 DaysPrimary Degradation Pathway
trans-2-Methyl-4-propyl-1,3-oxathiane 10 µg/L> 85%Acid-catalyzed ring opening (slow)
3-Mercaptohexanol (3-MH) 10 µg/L< 30%Oxidation to disulfides, esterification
3-Mercaptohexyl acetate (3-MHA) 10 µg/L< 15%Hydrolysis to 3-MH, subsequent oxidation

Summary

For flavor scientists and drug formulation professionals, trans-2-methyl-4-propyl-1,3-oxathiane offers a robust, oxidation-resistant alternative to linear tropical thiols. While it requires higher dosing to achieve the same initial olfactory impact as 3-MH or 3-MHA, its structural stability and its natural role as a chemical reservoir for 3-MH make it an invaluable tool for extending the sensory shelf-life of complex tropical profiles.

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Comparative

Comparing extraction efficiency of LLE vs SPE for trans-2-Methyl-4-propyl-1,3-oxathiane

As a Senior Application Scientist specializing in sample preparation and trace volatile analysis, I have evaluated countless extraction methodologies for complex matrices. When dealing with highly potent, trace-level fla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in sample preparation and trace volatile analysis, I have evaluated countless extraction methodologies for complex matrices. When dealing with highly potent, trace-level flavor compounds like trans-2-Methyl-4-propyl-1,3-oxathiane (MPO), the choice of extraction technique dictates the integrity of your downstream GC-MS data.

This guide provides an objective, data-driven comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for isolating MPO, focusing on the physicochemical causality behind experimental recoveries.

Physicochemical Profiling & Extraction Causality

trans-2-Methyl-4-propyl-1,3-oxathiane is a volatile organic sulfur compound (VSC) that imparts a powerful tropical, passion fruit, and green aroma[1]. In fermented matrices like wine, it is naturally formed via the reaction of 3-sulfanylhexan-1-ol (3-SH) with acetaldehyde[2].

To design a self-validating extraction system, we must first understand the analyte's physical chemistry:

  • High Lipophilicity: MPO has an estimated LogP between 2.31 and 3.48[1][3]. This extreme hydrophobicity means it will readily partition out of aqueous matrices into non-polar environments.

  • High Volatility & Trace Abundance: With a boiling point of 218–220 °C[1] and an odor detection threshold as low as 7.1 µg/L in wine[4], MPO is present at ultra-trace levels (ng/L to µg/L).

The Causality of Extraction Success: In LLE , the high LogP of MPO drives excellent initial partitioning into non-polar solvents (like pentane or dichloromethane)[2]. However, because LLE requires large solvent volumes, analysts must evaporate the extract prior to injection. The causality of recovery loss in LLE is directly tied to this evaporative step—MPO readily co-evaporates with the solvent, destroying recovery yields[5].

Conversely, SPE relies on hydrophobic adsorption onto a solid polymeric sorbent (e.g., HLB)[6]. Because the target is concentrated directly on the sorbent bed, elution requires only a fraction of the solvent used in LLE[7]. This drastically reduces the need for aggressive nitrogen blowdown, preserving the volatile oxathiane.

Mechanism MPO MPO LogP ~2.3 - 3.48 LLE_Mech LLE Solubility Partitioning MPO->LLE_Mech SPE_Mech SPE Hydrophobic Adsorption MPO->SPE_Mech LLE_Con High Solvent Volume Evaporative Loss LLE_Mech->LLE_Con SPE_Pro High Concentration Factor Matrix Cleanup SPE_Mech->SPE_Pro

Caption: Mechanistic causality of extraction efficiency for MPO.

Quantitative Performance Comparison

When comparing these techniques for volatile sulfur compounds, SPE generally outperforms LLE in reproducibility and sample cleanup, though LLE remains a viable legacy method for simple matrices[7].

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Mechanism Partition equilibrium based on differential solubility[7]Selective adsorption and desorption on a solid phase[7]
Typical MPO Recovery 60% - 75% (Highly dependent on evaporation control)85% - 95% (Consistent if breakthrough is avoided)
Matrix Effect Susceptibility High (Prone to emulsion formation in pectin-rich juices)Low (Washing steps effectively remove polar interferences)[6]
Solvent Consumption High (~50 - 150 mL per sample)[2][5]Low (~5 - 10 mL per sample)[7]
Throughput & Automation Low (Manual shaking, phase separation delays)High (Compatible with vacuum manifolds and automation)[8]

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The inclusion of pH control prevents the acid-catalyzed degradation of the oxathiane ring, while specific solvent choices maximize hydrophobic partitioning.

Protocol A: Liquid-Liquid Extraction (LLE)

Best suited for preliminary screening where SPE cartridges are unavailable.

  • Sample Neutralization: Measure 50 mL of the aqueous matrix (e.g., passion fruit juice or wine). Adjust the pH to 7.0 using 1M NaOH to stabilize the sulfur compound and neutralize organic acids.

  • Solvent Addition: Transfer the sample to a 250 mL glass separatory funnel. Add 25 mL of a pentane-dichloromethane mixture (2:1, v/v)[2]. This specific ratio balances the extreme non-polarity of pentane with the density of dichloromethane to aid phase separation.

  • Partitioning: Shake vigorously for 5 minutes, venting the funnel periodically. Allow 15 minutes for complete phase separation. Note: If stable emulsions form due to fruit pectins, transfer the mixture to a centrifuge tube and spin at 3000 x g for 10 minutes.

  • Collection: Drain and collect the lower organic layer. Repeat the extraction twice more with 15 mL of the solvent mixture to ensure exhaustive partitioning.

  • Drying & Concentration: Pass the combined organic layers through a funnel packed with anhydrous sodium sulfate to remove residual water[5]. Carefully concentrate the extract to 0.5 mL using a Kuderna-Danish concentrator or a very gentle stream of high-purity nitrogen at room temperature. Crucial: Do not apply heat, as MPO will rapidly volatilize[5].

Protocol B: Solid-Phase Extraction (SPE)

The modern gold standard for trace VSC recovery, offering superior matrix cleanup and minimal evaporative loss[6][7].

  • Cartridge Conditioning: Mount a polymeric reversed-phase SPE cartridge (e.g., 200 mg HLB) onto a vacuum manifold. Condition the sorbent by passing 5 mL of methanol followed by 5 mL of HPLC-grade water[9]. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load 50 mL of the pH-adjusted (pH 7.0) sample through the cartridge at a controlled flow rate of 1–2 mL/min. This slow rate is critical to allow sufficient residence time for MPO to adsorb via hydrophobic interactions[7].

  • Interference Washing: Wash the cartridge with 5 mL of 5% methanol in water. This step elutes polar matrix interferences (sugars, phenolics) while leaving the highly lipophilic MPO (LogP > 2.3) tightly bound to the sorbent[6]. Dry the cartridge under full vacuum for 5 minutes.

  • Target Elution: Elute MPO using 5 mL of dichloromethane. The strong organic solvent disrupts the hydrophobic interactions, releasing the analyte[6].

  • Concentration: Concentrate the 5 mL eluate to 0.5 mL under a gentle nitrogen stream at room temperature prior to GC-MS analysis.

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Sample Aqueous Matrix (Wine/Juice) Target: MPO LLE1 Add Pentane:DCM (2:1) Sample->LLE1 SPE1 Condition HLB Sorbent Sample->SPE1 LLE2 Phase Separation (Risk of Emulsion) LLE1->LLE2 LLE3 N2 Concentration (Risk of Volatilization) LLE2->LLE3 Analysis GC-MS / GC-SCD Analysis LLE3->Analysis SPE2 Load & Wash Matrix SPE1->SPE2 SPE3 Elute with DCM SPE2->SPE3 SPE3->Analysis

Caption: Workflow comparison: LLE vs SPE for volatile oxathiane extraction.

Conclusion

For the extraction of trans-2-Methyl-4-propyl-1,3-oxathiane, Solid-Phase Extraction (SPE) is objectively superior to traditional LLE. While LLE effectively partitions the lipophilic MPO, the subsequent requirement to evaporate massive solvent volumes inevitably leads to the loss of this highly volatile compound. SPE circumvents this physical limitation by concentrating the analyte on a solid sorbent, requiring minimal elution volumes, eliminating emulsions, and delivering cleaner extracts for sensitive GC-MS or GC-SCD downstream analysis.

References

  • Zviely, M. (2011). The passion fruit core: 2-methyl-4-propyl-1,3-oxathiane: chemistry and application in fragrance and flavor. Perfumer & Flavorist. URL: [Link]

  • Chen, L., et al. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Hou, Y., et al. (2025). Quantitation of Polysulfides in Wine, Beer, and Cider by HPLC-MS/MS after Solid-Phase Extraction. Journal of Agricultural and Food Chemistry. URL: [Link]

  • ALWSCI Editorial. (2025). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. ALWSCI. URL: [Link]

  • FooDB. (2010). Showing Compound (-)-cis-2-Methyl-4-propyl-1,3-oxathiane (FDB008190). The Food Database. URL: [Link]

  • Werkhoff, P., et al. (1998). Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits. Journal of Agricultural and Food Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

trans-2-Methyl-4-propyl-1,3-oxathiane proper disposal procedures

As a Senior Application Scientist, I recognize that handling high-impact aroma chemicals requires a rigorous balance of analytical precision and uncompromising safety. trans-2-Methyl-4-propyl-1,3-oxathiane (also known ge...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling high-impact aroma chemicals requires a rigorous balance of analytical precision and uncompromising safety. trans-2-Methyl-4-propyl-1,3-oxathiane (also known generically as 2-methyl-4-propyl-1,3-oxathiane or passion fruit oxathiane) is a critical organosulfur compound used extensively in flavor and fragrance development.

However, its physicochemical profile—specifically its flammability and sulfur-containing heterocycle—demands stringent operational and disposal protocols to ensure laboratory safety, prevent olfactory fatigue, and maintain environmental compliance.

Below is the comprehensive, self-validating operational and disposal guide for this compound.

Chemical Profile & Hazard Causality

Understanding the physical properties of trans-2-Methyl-4-propyl-1,3-oxathiane is the first step in designing a safe handling and disposal workflow. Every safety protocol is a direct response to the data below.

Table 1: Physicochemical and Hazard Data

Property Value Causality / Operational Impact
CAS Number 67715-80-4 / 59323-76-1 Identifies isomeric mixtures and specific cis/trans forms.
Molecular Formula C₈H₁₆OS Organosulfur nature dictates low odor thresholds and SO₂ emission during combustion.
Boiling Point 218–220 °C High boiling point means slow evaporation, but vapors can still accumulate in unventilated spaces[1].
Flash Point 50 °C (122 °F) Classified as a Flammable Liquid (Category 3). Requires grounding and explosion-proof equipment[1].
Specific Gravity 0.971–0.981 Lighter than water; will float and spread rapidly on aqueous surfaces if spilled into sinks or drains[1].

| UN Classification | UN 1993 (Class 3, PG III) | Dictates transport, labeling, and secondary containment requirements[2]. |

Operational Handling Protocols

Causality Check: The flash point of 50 °C dictates that under elevated ambient temperatures or near heat sources, this chemical generates enough vapor to form an ignitable mixture in the air[1]. Furthermore, its potent organoleptic properties can cause severe nuisance odors if not properly contained.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat (undiluted) chemical within a standard chemical fume hood with a minimum face velocity of 100 fpm. Ensure the hood is free of clutter to maintain laminar airflow.

  • Static Dissipation: Because it is a Category 3 Flammable Liquid, you must ground and bond all receiving equipment and primary containers during transfer to prevent static discharge[3].

  • PPE Selection: Wear nitrile rubber gloves (butyl rubber is also highly compatible), tight-fitting safety goggles, and a flame-resistant lab coat[4].

  • Tooling: Utilize non-sparking spatulas or transfer pipettes. Strictly avoid using any equipment with exposed heating elements (e.g., standard hot plates without enclosed coils)[3].

Spill Response & Containment Workflow

In the event of a spill, immediate containment is critical to prevent vapors from reaching ignition sources and to stop the spread of the immiscible liquid into wastewater systems.

SpillResponse Start Spill Detected: 2-Methyl-4-propyl-1,3-oxathiane Assess Assess Spill Size & Ventilation Start->Assess Ignition Eliminate All Ignition Sources Assess->Ignition Evacuate Evacuate Area & Call HAZMAT Ignition->Evacuate Large Spill (>1L) PPE Don PPE (Respirator, Nitrile Gloves) Ignition->PPE Small Spill (<1L) Absorb Apply Inert Absorbent (Sand/Diatomite) PPE->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Dispose Label as D001 Flammable Sulfur Waste Collect->Dispose

Caption: Decision tree and workflow for 2-Methyl-4-propyl-1,3-oxathiane spill containment and recovery.

Spill Recovery Methodology:

  • Isolate: Immediately extinguish all nearby open flames and turn off heat-generating equipment[3].

  • Contain: Prevent the product from entering drains. As an organosulfur compound, it is harmful to aquatic life with long-lasting effects[5].

  • Absorb: Use inert, non-combustible absorbents such as dry sand, earth, or diatomaceous earth (e.g., Chemizorb®)[2].

    • Causality: Never use sawdust or paper towels. Absorbing a flammable liquid into a combustible matrix dramatically increases the fire risk by maximizing the surface area exposed to oxygen.

  • Collect: Sweep the saturated absorbent using non-sparking tools and place it into a designated, sealable hazardous waste container[3].

Proper Disposal Procedures (EPA & RCRA Compliance)

Disposal of trans-2-Methyl-4-propyl-1,3-oxathiane must rigorously comply with local and federal environmental regulations (e.g., EPA RCRA guidelines in the US). Do not, under any circumstances, dispose of this chemical down the drain[2].

Step-by-Step Disposal Plan:

  • Waste Characterization: Classify the waste stream as a characteristic hazardous waste due to ignitability. In the US, this falls under the EPA Waste Code D001 [4].

  • Segregation: Do not mix this organosulfur waste with strong oxidizing agents, strong acids, or aqueous waste streams. Keep it in a dedicated, clearly labeled "Flammable Organic Waste" container[2].

  • Satellite Accumulation Area (SAA) Management: Store the waste in an SAA at or near the point of generation. According to the 4[4], ensure the container is tightly capped at all times except when actively adding waste, complying with 40 CFR § 262.15[4].

  • Thermal Destruction (Incineration): The preferred and mandated method of disposal for organosulfur compounds is high-temperature incineration at an approved waste disposal plant[2].

    • Causality: Incineration ensures the complete thermal breakdown of the oxathiane heterocycle. However, because the molecule contains sulfur, the disposal facility must be equipped with an alkaline flue-gas scrubber to neutralize the sulfur dioxide (SO₂) gas generated during combustion, thereby preventing acid rain and secondary environmental contamination.

  • Container Disposal: Uncleaned, empty primary containers must be handled with the exact same precautions as the product itself, as residual flammable vapors may accumulate inside the headspace[2].

References

  • SAFETY DATA SHEET - Sigma-Aldrich Source: MilliporeSigma (sigmaaldrich.com) URL:2

  • SPECIFICATION SHEET SPECIFICATIONS STABILITY AND STORAGE - Ventos Source: Ventos (ventos.com) URL:1

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA Source: US Environmental Protection Agency (epa.gov) URL:4

  • 1,3-Oxathiane, 2-methyl-4-propyl- - Synerzine Source: Synerzine (synerzine.com) URL:3

Sources

Handling

Personal protective equipment for handling trans-2-Methyl-4-propyl-1,3-oxathiane

Title: Safe Handling and Operational Logistics for trans-2-Methyl-4-propyl-1,3-oxathiane Executive Summary As an Application Scientist, I frequently consult on the safe integration of volatile organosulfur compounds into...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Safe Handling and Operational Logistics for trans-2-Methyl-4-propyl-1,3-oxathiane

Executive Summary As an Application Scientist, I frequently consult on the safe integration of volatile organosulfur compounds into laboratory workflows. trans-2-Methyl-4-propyl-1,3-oxathiane—a heterocyclic sulfur compound prized in the flavor and fragrance industry for its intense tropical, passion fruit-like profile—presents unique logistical challenges. While its toxicity is relatively low, its physicochemical properties (specifically its flammability and high vapor accumulation potential) demand rigorous engineering controls and Personal Protective Equipment (PPE). This guide provides a self-validating system of operational protocols, ensuring that your laboratory maintains both safety and scientific integrity.

Physicochemical Profile & Hazard Causality

Understanding the "why" behind safety protocols begins with the chemical's physical data. The flash point of 50 °C classifies it as a Category 3 Flammable Liquid[1]. At room temperature, it can form explosive vapor-air mixtures if ventilation is compromised.

Table 1: Quantitative Physicochemical Data & Hazard Classification

PropertyValueCausality & Safety Implication
CAS Number 59324-17-3 (trans); 67715-80-4 (mix)Precise identification for SDS routing and waste manifesting[2].
Molecular Weight 160.28 g/mol Relatively low MW contributes to its vapor pressure and volatility[3].
Boiling Point 218 °C – 220 °CHigh boiling point, but sufficient volatility at RT to cause olfactory fatigue.
Flash Point 50 °C (122 °F)Critical: Vapor can ignite at elevated ambient temperatures. Requires grounding[1].
Density 0.975 – 0.980 g/cm³ at 25 °CFloats on or mixes unevenly with water; impacts spill containment strategies[1].
GHS Hazards H226 (Flammable liquid/vapor)Dictates the use of non-sparking tools and explosion-proof environments[1].

Comprehensive Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about creating a localized barrier against specific mechanistic threats—namely, thermal ignition and chemical permeation[1].

  • Eye/Face Protection:

    • Requirement: Snug-fitting chemical safety goggles or a full-face shield.

    • Causality: Protects against micro-splashes during pipetting or bulk transfer. Standard safety glasses lack the lateral protection required against volatile, irritating vapors.

  • Hand Protection (Gloves):

    • Requirement: Nitrile or fluorinated rubber (Viton) gloves.

    • Causality: Organosulfur compounds can rapidly permeate standard latex. Nitrile offers a robust barrier against non-polar and slightly polar organic liquids. Double-gloving is highly recommended during bulk transfers.

  • Body Protection:

    • Requirement: Flame-retardant, antistatic laboratory coat (e.g., Nomex®).

    • Causality: Because the chemical is a Category 3 flammable liquid, static discharge from standard synthetic clothing can act as an ignition source. An antistatic coat neutralizes this risk.

  • Respiratory Protection:

    • Requirement: Half-face or full-face respirator with organic vapor (OV) cartridges (e.g., ABEK or equivalent), only if engineering controls fail or during a major spill.

    • Causality: Prevents inhalation of vapors which can cause severe olfactory fatigue, masking the presence of the chemical over time and leading to overexposure.

Standard Operating Procedure (SOP): Handling & Transfer

Every step in this workflow is designed to systematically mitigate the risk of static discharge and vapor accumulation.

  • Environmental Preparation: Conduct all operations strictly inside a certified, explosion-proof chemical fume hood. Ensure the sash is positioned at the optimal height for maximum linear face velocity[1].

  • Grounding and Bonding: Before transferring the liquid from a bulk container, attach grounding cables to both the source vessel and the receiving flask.

    • Causality: Flowing liquids generate static electricity. Grounding provides a safe path for electrical dissipation, preventing sparks near the 50 °C flash point threshold[1].

  • Tool Selection: Utilize only non-sparking spatulas or transfer tools (e.g., PTFE-coated or beryllium-copper tools).

  • Chemical Transfer: Use positive displacement pipettes or a closed-system cannula transfer for volumes exceeding 50 mL to minimize vapor release into the hood environment.

  • Post-Transfer Sealing: Immediately seal all containers. The compound's intense odor can quickly become a nuisance and a safety hazard if left open[1].

Emergency Response & Waste Disposal Plan

A robust safety protocol assumes that failures will occur and plans for them proactively.

Spill Protocol:

  • Evacuate & Isolate: Immediately remove all ignition sources (heat, sparks, open flames) from the vicinity[1].

  • Ventilate: Maximize fume hood extraction or room ventilation.

  • Containment: Do NOT use combustible materials like sawdust. Apply an inert, liquid-binding absorbent such as diatomaceous earth, dry sand, or a universal chemical binder[1].

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a hazardous waste container with a secure lid.

Fire Response:

  • Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂) extinguishers[1].

  • Causality: Water streams may be ineffective and can spread the low-density burning liquid across surfaces[1].

Waste Disposal:

  • Route all contaminated materials (including gloves, wipes, and absorbents) into designated, clearly labeled "Flammable Organic Waste" receptacles. Do not allow the chemical to enter surface waters or drains[1].

Operational Workflow Diagram

G A Pre-Operation: Risk Assessment & PPE Setup B Engineering Controls: Fume Hood & Grounding A->B PPE Verified C Active Handling: Non-Sparking Tools & Transfer B->C Environment Secured D Emergency: Spill or Ignition C->D Accidental Release F Standard Post-Operation: Seal Containers C->F Successful Transfer E Spill Containment: Inert Absorbents (Sand/Diatomaceous Earth) D->E Eliminate Ignition Sources G Waste Management: Flammable Organic Waste Routing E->G Collect with Non-Sparking Tools F->G Dispose Contaminated PPE

Workflow for the safe handling, emergency containment, and disposal of flammable oxathiane compounds.

References

  • National Institute of Standards and Technology (NIST). "trans-2-methyl-4-n-propyl-1,3-oxathiane". NIST Chemistry WebBook, SRD 69.[Link]

Sources

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